2-Methyl-2H-1,3-benzoxazin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
20602-57-7 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C9H9NO2/c1-6-10-9(11)7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11) |
InChI Key |
MOFJSTXFUSYCDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Foundational & Exploratory
The Structural, Synthetic, and Mechanistic Divergence of Benzoxazinone Isomers: A Technical Guide to 2-Methyl-2H-1,3-benzoxazin-4(3H)-one vs. 4H-3,1-benzoxazin-4-one
Executive Summary
Benzoxazinones represent a privileged class of fused heterocyclic scaffolds in medicinal chemistry and drug development. However, the exact placement of the heteroatoms within the oxazine ring dictates entirely divergent chemical behaviors, synthetic origins, and pharmacological applications. This whitepaper provides an in-depth technical analysis comparing 2-Methyl-2H-1,3-benzoxazin-4(3H)-one and 4H-3,1-benzoxazin-4-one . By transposing the oxygen and nitrogen atoms and altering the saturation state at the C2 position, researchers transition from a highly stable, non-covalent biological modulator to a hyper-reactive, covalent suicide inhibitor.
Structural and Physicochemical Divergence
The fundamental difference between these two molecules lies in their IUPAC numbering and atomic arrangement, which directly influences their hybridization and electrophilicity.
-
1,3-Benzoxazine Core: Oxygen is assigned position 1 (attached directly to the benzene ring), and Nitrogen is at position 3. In This compound , the C2 position is sp³ hybridized (saturated), bearing a methyl group and a hydrogen atom. The presence of the 3H designation indicates a secondary amine (NH) group, making it a stable cyclic aminal/lactam[1].
-
3,1-Benzoxazine Core: Nitrogen is assigned position 1 (attached to the benzene ring), and Oxygen is at position 3. In 4H-3,1-benzoxazin-4-one , the C2 position is sp² hybridized, forming a C=N double bond. This unsaturation creates a "pseudo-anhydride" (acyl-imine) system, rendering the C4 carbonyl highly susceptible to nucleophilic attack[2].
Table 1: Comparative Physicochemical and Structural Profiling
| Feature | This compound | 4H-3,1-benzoxazin-4-one |
| Heteroatom at Position 1 | Oxygen (-O-) | Nitrogen (-N=) |
| Heteroatom at Position 3 | Nitrogen (-NH-) | Oxygen (-O-) |
| C2 Saturation State | Saturated (sp³, Chiral center) | Unsaturated (sp², C=N double bond) |
| Primary Synthetic Precursor | Salicylamide (2-Hydroxybenzamide) | Anthranilic Acid (2-Aminobenzoic acid) |
| Chemical Reactivity | Stable, resistant to rapid hydrolysis | Highly reactive electrophile (acylating agent) |
| Hydrogen Bond Donor | Yes (Secondary NH at position 3) | No |
| Pharmacological Modality | Non-covalent modulation (e.g., Nrf2) | Covalent modification (Acyl-enzyme formation) |
Synthetic Workflows and Causality
As an application scientist, it is critical to understand why specific reagents and conditions are chosen. The synthesis of these two isomers requires completely different strategic approaches: thermodynamic control for the 1,3-isomer and strict kinetic/anhydrous control for the 3,1-isomer.
Protocol A: Synthesis of this compound
Objective: Construct the stable 1,3-benzoxazine core via acid-catalyzed cyclocondensation. Causality: The reaction relies on the thermodynamic formation of a cyclic aminal. Because water is a byproduct that can reverse the reaction, a Dean-Stark apparatus is employed to drive the equilibrium forward.
-
Initiation: Suspend 10.0 mmol of salicylamide and 0.5 mmol of p-Toluenesulfonic acid (p-TsOH) in 50 mL of anhydrous toluene.
-
Addition: Add 12.0 mmol of acetaldehyde diethyl acetal dropwise at room temperature. Note: The acetal is preferred over volatile acetaldehyde gas for precise stoichiometric control.
-
Reflux & Dehydration: Heat the mixture to 110°C under a Dean-Stark trap. The acid protonates the acetal, generating an oxocarbenium ion that undergoes nucleophilic attack by the amide nitrogen and phenolic oxygen.
-
Self-Validating Isolation: After 5 hours, cool the reaction. Wash the organic layer with saturated aqueous NaHCO₃. Validation: The cessation of CO₂ evolution confirms the complete neutralization of the p-TsOH catalyst, preventing acid-catalyzed ring opening during concentration.
-
Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize from ethanol.
Protocol B: Synthesis of 4H-3,1-benzoxazin-4-one
Objective: Construct the highly reactive 3,1-benzoxazine core via cyclodehydration[3]. Causality: The C=N bond formation requires the elimination of water from an amide precursor. Because the resulting 3,1-benzoxazinone is highly sensitive to hydrolysis, a potent organic dehydrating agent (Cyanuric chloride) is used under strictly anhydrous conditions.
-
Precursor Preparation: React anthranilic acid with formic acid to yield N-formylanthranilic acid.
-
Activation: Suspend 10.0 mmol of N-formylanthranilic acid in 40 mL of anhydrous toluene under an argon atmosphere. Add 15.0 mmol of anhydrous triethylamine (TEA).
-
Cyclodehydration: Slowly add 5.0 mmol of cyanuric chloride. Reflux for 6-8 hours. Causality: Cyanuric chloride activates the carboxylic acid into a highly reactive ester. The amide oxygen subsequently attacks this activated carbonyl, forming the C=N bond and closing the ring[3].
-
Self-Validating Isolation: Filter off the insoluble cyanuric acid byproduct. Wash the filtrate rapidly with ice-cold water. Validation: The use of ice-cold water minimizes the kinetic energy available for the hydrolysis of the highly electrophilic C4 carbonyl.
-
Storage: Dry rapidly over MgSO₄, evaporate under reduced pressure, and store immediately at -20°C under argon.
Caption: Divergent synthetic pathways for 1,3-benzoxazinones and 3,1-benzoxazinones.
Mechanistic Biology & Pharmacology
The structural differences between these isomers dictate entirely different biological applications.
The 1,3-Isomer (Stable Modulator): Because the this compound scaffold is saturated at C2 and lacks a highly electrophilic center, it acts via non-covalent binding. In neuropharmacology, these derivatives exhibit potent anti-inflammatory activity in microglial cells. They penetrate the cell membrane and disrupt the cytosolic Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, upregulating Heme Oxygenase-1 (HO-1) and significantly reducing intracellular Reactive Oxygen Species (ROS) and pro-inflammatory cytokines like IL-1β and TNF-α[1].
The 3,1-Isomer (Covalent Inhibitor): Conversely, 4H-3,1-benzoxazin-4-one is a highly reactive acylating agent. It serves as a mechanism-based (suicide) inhibitor for serine proteases, most notably Human Leukocyte Elastase (HLE)[4][5]. When the molecule enters the enzyme's active site, the catalytic Ser-195 hydroxyl group performs a nucleophilic attack on the highly electrophilic C4 carbonyl. Because the C=N bond is present, the ring opens to form a stable covalent acyl-enzyme intermediate. The amine leaving group remains tethered to the benzene ring, sterically hindering the deacylation step and permanently inactivating the protease.
Caption: Pharmacological mechanisms: Non-covalent Nrf2 activation vs. Covalent protease inhibition.
References
1. 2. 3. 4. 5.
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- 5. WO1991012245A1 - 4h-3,1-benzoxazin-4-one compound and elastase inhibitor composition containing the same - Google Patents [patents.google.com]
2-Methyl-2H-1,3-Benzoxazin-4(3H)-one: Structural Dynamics, Tautomerism, and Therapeutic Applications
Executive Summary
The 1,3-benzoxazin-4-one scaffold represents a privileged class of nitrogen- and oxygen-containing heterocycles with profound significance in contemporary medicinal chemistry[1]. Among its derivatives, 2-Methyl-2H-1,3-benzoxazin-4(3H)-one (IUPAC: 2-methyl-2,3-dihydro-1,3-benzoxazin-4-one) stands out due to its unique structural dynamics, specifically its ability to undergo complex tautomeric shifts[2]. This in-depth technical guide explores the chemical structure, the mechanistic landscape of its ring-chain tautomerism, and provides field-proven, self-validating protocols for profiling these equilibria.
Core Structural Properties and Pharmacological Relevance
This compound is a rigid, planar heterocyclic compound. Structurally, it consists of a benzene ring fused to a six-membered oxazine ring containing a carbonyl group at the 4-position and a methyl substitution at the 2-position[3].
In drug development, this scaffold is highly valued for its low toxicity profile and broad-spectrum bioactivity[1]. In oncology, planar benzoxazinone derivatives act as DNA-intercalating agents, inducing DNA damage (upregulation of γ-H2AX) and triggering apoptosis[1]. In neuropharmacology, lipophilic derivatives cross the blood-brain barrier (BBB) to exert potent anti-inflammatory effects on microglial cells by activating the Nrf2-HO-1 signaling pathway and reducing reactive oxygen species (ROS)[1].
Quantitative Physicochemical Data
Understanding the baseline physicochemical properties is critical for predicting the pharmacokinetic behavior of the compound.
| Property | Value | Clinical / Chemical Significance |
| IUPAC Name | 2-Methyl-2,3-dihydro-1,3-benzoxazin-4-one | Standardized nomenclature[3]. |
| CAS Number | 20602-57-7 | Unique chemical identifier[4]. |
| Molecular Formula | C9H9NO2 | Defines atomic composition[3]. |
| Molecular Weight | 163.17 g/mol | Highly favorable for oral bioavailability (Lipinski's Rule of 5)[4]. |
| LogP | ~0.80 | Optimal lipophilicity for passive membrane permeation and BBB crossing[5]. |
| TPSA | 64.40 Ų | Excellent topological polar surface area for CNS penetration (< 90 Ų)[5]. |
The Mechanistic Landscape of Tautomerism
The pharmacological efficacy of this compound is intrinsically linked to its tautomeric behavior. The molecule primarily exhibits Ring-Chain Tautomerism , a dynamic equilibrium that dictates its 3D conformation, polarity, and receptor-binding affinity[6].
Ring-Chain Tautomerism (6-endo-trig process)
The closed-ring heterocycle exists in a solvent- and temperature-dependent equilibrium with its open-chain Schiff base form, N-ethylidene-2-hydroxybenzamide[2].
-
Mechanism: The interconversion is driven by a reversible intramolecular nucleophilic attack. The phenolic hydroxyl group of the open-chain form attacks the electrophilic imine carbon via a 6-endo-trig cyclization[6].
-
Thermodynamic Drivers: According to Baldwin’s rules, the 6-endo-trig process is highly favored[7]. However, the equilibrium constant (
) is highly sensitive to the dielectric constant of the microenvironment.
Figure 1: Ring-chain tautomeric equilibrium of this compound.
Lactam-Lactim Tautomerism
Within the closed-ring form, the molecule can theoretically undergo lactam-lactim tautomerism (amide
Experimental Protocols for Tautomeric Profiling
To successfully deploy this scaffold in drug discovery, researchers must accurately quantify the open-to-closed ratio. The following methodology outlines a self-validating Variable Temperature Nuclear Magnetic Resonance (VT-NMR) workflow.
Figure 2: Self-validating NMR workflow for thermodynamic profiling of tautomers.
Step-by-Step Methodology: NMR-Based Thermodynamic Profiling
1. Synthesis and Isolation
-
Procedure: React equimolar amounts of salicylamide and acetaldehyde in refluxing toluene using a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Causality: The formation of the Schiff base intermediate releases water. Because both the initial imine formation and the subsequent 6-endo-trig cyclization are reversible, a Dean-Stark trap must be used to continuously remove water. This drives the thermodynamic equilibrium toward the closed-ring product via Le Chatelier's principle[8].
2. Solvent Selection and Sample Preparation
-
Procedure: Dissolve 15 mg of the purified compound in 0.6 mL of a deuterated solvent. Prepare three parallel samples using
(non-polar), (polar aprotic), and (polar protic). -
Causality: Solvent polarity drastically shifts the tautomeric equilibrium. Non-polar solvents (
) favor the lipophilic closed-ring tautomer. Conversely, polar protic solvents ( ) stabilize the open-chain Schiff base by forming intermolecular hydrogen bonds with the exposed phenolic hydroxyl and imine nitrogen, competing with the intramolecular cyclization[6].
3. Thermal Equilibration (Self-Validating Step)
-
Procedure: Place the sample in the NMR spectrometer at the target temperature (e.g., 25°C). Acquire a baseline
-NMR spectrum. Re-acquire the spectrum every 15 minutes. -
Validation Logic: Do not proceed with data analysis until the integration ratio between the tautomeric signals remains constant across three consecutive acquisitions. This internal validation ensures the system has reached a true thermodynamic equilibrium rather than being trapped in a metastable kinetic state induced by the dissolution process.
4. Data Acquisition and Thermodynamic Analysis
-
Procedure: Identify the diagnostic methyl signals. The C-2 methyl group of the closed ring typically appears as a doublet (due to coupling with the adjacent chiral C-2 proton) around 1.5–1.6 ppm. The methyl group of the open-chain ethylidene moiety appears further downfield (due to the adjacent
double bond). -
Analysis: Calculate the equilibrium constant (
) by integrating these distinct signals. By repeating this process across a temperature gradient (25°C to 80°C), construct a Van 't Hoff plot ( vs. ) to extract the enthalpy ( ) and entropy ( ) of the tautomerization.
Implications in Drug Development and Pharmacokinetics
The tautomeric state of this compound fundamentally dictates its pharmacokinetic (PK) profile and pharmacodynamics (PD).
Bioavailability and Membrane Permeability: The open-chain tautomer possesses a higher Topological Polar Surface Area (TPSA) due to the exposed hydrogen bond donor (phenolic -OH) and acceptor (imine nitrogen). This increased polarity restricts passive diffusion across lipid bilayers. In contrast, the closed-ring tautomer masks these polar groups, significantly lowering the TPSA and achieving an optimal LogP of ~0.80[5]. This lipophilic shift is the causal factor allowing the closed-ring form to efficiently cross the blood-brain barrier (BBB), making it the active species for neuropharmacological applications targeting microglial inflammation[1].
Target Binding: Receptor binding pockets are highly stereospecific. If a target requires a planar intercalating moiety (e.g., for DNA intercalation in oncology), the rigid closed-ring benzoxazinone is the required pharmacophore[1]. Drug developers must therefore design formulations or utilize prodrug strategies that stabilize the closed-ring tautomer in the physiological environment to maximize therapeutic efficacy.
References
- Benchchem.this compound. Benchchem Product Catalog.
- MolForge.2H-1,3-Benzoxazin-4(3H)-one, 6-amino-2-methyl- Molecular Properties. MolForge.ai.
- Pérez, S., et al.Ring−Chain Tautomerism of the Novel 2-Ferrocenyl-2,4-dihydro-1H-3,1-benzoxazine. ACS Publications.
- Sharaf El-Din, N.3,4-dihydro-2H-1,3-benzoxazines and their oxo-derivatives chemistry and bioactivities. ResearchGate.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 30199, 2,3-Dihydro-2-methyl-4H-1,3-benzoxazin-4-one. PubChem.
- Fitton, A. O., et al.Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews, ACS Publications.
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- 4. This compound | 20602-57-7 | Benchchem [benchchem.com]
- 5. 2H-1,3-Benzoxazin-4(3H)-one, 6-amino-2-methyl- (CID 37262) - Molecular Properties & Analysis | MolForge [molforge.ai]
- 6. A novel type of organometallic 2-R-2,4-dihydro-1H-3,1-benzoxazine with R = [M(η5-C5H4)(CO)3] (M = Re or Mn) units. Experimental and computational studies of the effect of substituent R on ring-chain tautomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
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Technical Whitepaper: Solvation Dynamics and Organic Solvent Profiling of 2-Methyl-2H-1,3-benzoxazin-4(3H)-one
Structural Chemistry and Scaffold Significance
2-Methyl-2H-1,3-benzoxazin-4(3H)-one (CAS 20602-57-7) is a nitrogen- and oxygen-containing heterocyclic compound characterized by a highly rigid, planar geometry. As a privileged scaffold in medicinal chemistry, it is heavily utilized in the design of bioactive molecules, particularly in oncology (e.g., as planar DNA-intercalating agents that trigger apoptosis) and neuropharmacology (e.g., anti-inflammatory modulators of the Nrf2-HO-1 signaling pathway)[1].
While the planar nature of the benzoxazinone core is critical for biological target engagement (such as slipping between DNA base pairs), it presents significant physicochemical challenges[1]. The flat molecular architecture promotes strong intermolecular
Thermodynamic Drivers of Solvation
The solubility of this compound in organic solvents is strictly governed by the thermodynamic balance between its crystal lattice energy and the solvation energy provided by the solvent medium.
-
Intermolecular Forces: The rigid, planar structure facilitates robust intermolecular
stacking and van der Waals interactions in the crystal lattice. To achieve dissolution, the solvent must provide sufficient endothermic energy to disrupt these cohesive forces. -
Solvent Interactions: The presence of heteroatoms (nitrogen and oxygen) and the carbonyl group allows the molecule to act as a hydrogen bond acceptor. Consequently, polar solvents—both protic and aprotic—exhibit superior solvation capacities compared to non-polar aliphatic solvents, as they can stabilize the solvated monomers via dipole-dipole interactions and hydrogen bonding[2].
-
Temperature Dependence: Solvation of this scaffold is highly endothermic. Elevating the temperature significantly increases solubility in moderately polar solvents like ethyl acetate, which may only sparingly dissolve the compound at room temperature[3].
Fig 1: Thermodynamic solvation mechanism of the planar benzoxazinone scaffold.
Empirical Solubility Profile in Organic Solvents
Based on empirical data for the 1,3-benzoxazin-4-one class and its structural analogues[3][4], the solubility profile can be stratified by solvent polarity and dielectric constant. The table below summarizes the quantitative and qualitative solubility parameters to guide solvent selection.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Relative Solubility (25°C) | Application Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | Ideal for biological assay stock solutions; disrupts |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | Soluble | Excellent for synthetic reactions and intermediate solvation. |
| Polar Protic | Ethanol | 24.5 | Moderate | Good for recrystallization and specific synthetic refluxes. |
| Halogenated | Chloroform | 4.8 | Sparingly Soluble | Useful for biphasic extractions; requires larger volumes[3]. |
| Ester | Ethyl Acetate | 6.0 | Very Slightly Soluble | Soluble when heated; excellent for reflux-based synthesis[3]. |
| Non-polar | Hexane | 1.9 | Insoluble | Ideal as an anti-solvent for precipitation and purification. |
Experimental Workflows for Solubility Determination
To ensure reproducibility in drug development and synthetic chemistry, solubility must be quantified thermodynamically rather than kinetically. Kinetic solubility (e.g., via solvent titration) often overestimates true solubility due to the formation of metastable supersaturated solutions.
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Protocol 1: Standardized Shake-Flask Method for Thermodynamic Equilibrium Solubility
Objective: To determine the absolute equilibrium solubility of this compound in target organic solvents. Rationale: The shake-flask method ensures true thermodynamic equilibrium by allowing the solid and dissolved phases to stabilize over an extended period, preventing the false positives common in kinetic titrations.
Step-by-Step Methodology:
-
Solid Addition: Add an excess amount of this compound (approximately 50 mg) to a 2 mL glass HPLC vial.
-
Solvent Introduction: Dispense exactly 1.0 mL of the target organic solvent (e.g., Ethanol, THF) into the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours.
-
Self-Validation Step: Extract a 10 µL aliquot at 24 hours and another at 48 hours. Equilibrium is strictly confirmed if the concentration variance between the two time points is <5%.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet the undissolved solid lattice. (Alternatively, filter through a 0.22 µm PTFE syringe filter, ensuring the membrane is chemically compatible with the chosen solvent).
-
Dilution and Quantification: Dilute the supernatant into the mobile phase and quantify via HPLC-UV. Monitor at the compound's
(typically around 250-300 nm for the core, or referencing the ~371 nm peak found in related functionalized derivatives[3]).
Protocol 2: Formulation of Biological Assay Stock Solutions
Objective: Prepare a stable, high-concentration stock for in vitro screening.
Rationale: DMSO is the industry standard for biological stocks due to its high boiling point, low toxicity at low assay concentrations (<0.1%), and exceptional ability to disrupt
Step-by-Step Methodology:
-
Weighing: Accurately weigh 16.32 mg of this compound (MW: 163.17 g/mol ) into a sterile, amber glass vial to protect from photodegradation.
-
Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a precise 100 mM stock solution.
-
Dissolution: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37 °C for 5 minutes.
-
Causality: Mild heating provides the necessary activation energy to break the rigid crystal lattice without subjecting the compound to thermal degradation.
-
-
Storage: Aliquot the solution into single-use volumes (e.g., 50 µL) and store at -20 °C under an inert gas overlay (Argon or Nitrogen) to prevent oxidative degradation and hygroscopic moisture absorption[5].
References
Sources
Technical Guide: Stability of Dihydro-1,3-benzoxazin-4-one Derivatives in Solution
The following technical guide details the stability profile, degradation mechanisms, and analytical protocols for dihydro-1,3-benzoxazin-4-one derivatives.
Executive Summary
Dihydro-1,3-benzoxazin-4-one derivatives (specifically 2,3-dihydro-1,3-benzoxazin-4-ones ) are heterocyclic scaffolds often utilized as prodrugs for salicylamide or as intermediates in the synthesis of bioactive compounds. Their stability in solution is a critical parameter for drug development, as they exhibit significant hydrolytic instability in aqueous media.
This guide addresses the core challenge: The lability of the N3-C2-O1 hemiaminal ether linkage. In aqueous environments, these compounds undergo reversible ring-opening hydrolysis, reverting to their parent salicylamide and aldehyde/ketone precursors. This process is pH-dependent, catalyzed by both acids and bases, and significantly influenced by steric and electronic effects at the C2 position.
Chemical Identity & Structural Vulnerabilities
To ensure experimental precision, we must first define the exact scaffold and its reactive centers.
-
IUPAC Name: 2,3-dihydro-1,3-benzoxazin-4-one
-
Core Structure: A benzene ring fused to a six-membered heterocycle containing Oxygen at position 1, Nitrogen at position 3, and a Carbonyl group at position 4.
-
Common Synthesis: Condensation of Salicylamide with an Aldehyde or Ketone .
-
Key Instability Point: The C2 position (aminal carbon). This carbon is flanked by a nitrogen atom (amide-like) and an oxygen atom (ether-like), creating a "cyclic hemiaminal ether" or "N,O-acetal" that is chemically equivalent to a Mannich base adduct.
Nomenclature Alert: Do not confuse this scaffold with 4H-3,1-benzoxazin-4-ones (acyl-anthranil derivatives), which are human leukocyte elastase inhibitors. While also unstable (hydrolyzing to anthranilic acids), their degradation mechanism involves nucleophilic attack at the C4 carbonyl, whereas 1,3-benzoxazin-4-ones typically degrade via C2 ring opening.
Mechanistic Analysis of Instability
The degradation of dihydro-1,3-benzoxazin-4-ones in solution is primarily a hydrolytic ring-opening driven by the reversibility of the formation reaction.
Hydrolysis Pathway
The reaction proceeds via an equilibrium-controlled mechanism. In the presence of water, the thermodynamic equilibrium often favors the open-chain precursors (Salicylamide and Aldehyde), especially at low concentrations.
Mechanism Description:
-
Protonation (Acid-Catalyzed): Protonation occurs at the O1 ether oxygen or the N3 nitrogen (less basic due to carbonyl conjugation). Protonation of O1 facilitates C2-O bond cleavage.
-
Ring Opening: The C2-O1 bond breaks, generating an N-acyliminium ion intermediate (or a stabilized carbocation).
-
Hydration: Water attacks the electrophilic C2 cation.
-
Collapse: The intermediate hemiaminal collapses, releasing the aldehyde and regenerating the amide nitrogen of salicylamide.
Visualization of Degradation Pathway (DOT Diagram)
Factors Influencing Stability
pH Dependence
The stability profile typically follows a U-shaped or V-shaped pH-rate profile :
-
Acidic pH (pH < 4): Rapid degradation. The mechanism is specific acid catalysis. The protonation of the ether oxygen accelerates ring opening.
-
Neutral pH (pH 6-8): Maximum stability is often observed here, though slow spontaneous hydrolysis still occurs.
-
Basic pH (pH > 9): Degradation accelerates due to base-catalyzed attack or deprotonation of the amide (if N-H is present), though the 1,3-oxazine ring is generally more sensitive to acid.
Substituent Effects (C2 Position)
The nature of the substituent at C2 (derived from the aldehyde used in synthesis) dictates the half-life (
| Substituent at C2 | Electronic Effect | Steric Effect | Stability Impact |
| Hydrogen (Formaldehyde) | None | Low | Low Stability. Rapid hydrolysis due to lack of steric hindrance. |
| Methyl/Alkyl | Electron Donating | Moderate | Moderate Stability. Alkyl groups stabilize the iminium intermediate (electronic) but hinder nucleophilic attack (steric). |
| Aryl (Phenyl) | Resonance | High | Higher Stability. Conjugation stabilizes the ring, and steric bulk retards water attack. |
| Electron-Poor Aryl | Electron Withdrawing | High | Variable. May destabilize the carbocation intermediate, potentially slowing the rate of ring opening, but thermodynamic equilibrium may still favor hydrolysis. |
Solvent Effects
-
Aqueous Media: Promotes rapid hydrolysis.
-
Organic Solvents (DMSO, MeOH, ACN): Significantly more stable. However, trace water in these solvents can induce slow degradation over time.
-
Protic vs. Aprotic: Protic solvents (alcohols) can participate in solvolysis (alcoholysis), exchanging the ring oxygen for an alkoxy group, leading to ring opening or acetal formation.
Experimental Protocols for Stability Assessment
Analytical Method: Stability-Indicating HPLC
Objective: Separate the parent benzoxazinone from its degradation products (Salicylamide and Aldehyde).
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and sharpens phenolic peaks).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (detects the benzene ring of both parent and salicylamide) and 280 nm.
-
Temperature: 25°C (Control strictly, as hydrolysis is temperature-sensitive).
Validation Step (System Suitability):
Inject a mixture of pure 2,3-dihydro-1,3-benzoxazin-4-one , Salicylamide , and the specific Aldehyde . Ensure resolution (
Kinetic Study Workflow
This protocol determines the pseudo-first-order rate constant (
-
Stock Preparation: Dissolve the benzoxazinone derivative in pure Acetonitrile or DMSO to create a 10 mM stock solution. (Keep anhydrous).
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 5.0, 7.4, and 9.0.
-
Initiation: Spike 50 µL of Stock into 950 µL of pre-warmed (37°C) buffer. Vortex for 5 seconds.
-
Sampling:
-
Direct Injection (Recommended): If the autosampler is temperature-controlled (37°C), inject directly from the vial at defined intervals (0, 15, 30, 60, 120, 240 min).
-
Quench Method: If offline, remove 100 µL aliquots and quench into 400 µL cold Acetonitrile (stops reaction and precipitates buffer salts). Centrifuge and inject supernatant.
-
-
Data Analysis:
-
Plot
vs. Time. -
Calculate slope
. - .
-
Workflow Diagram (DOT)
Strategies for Stabilization
If your application requires aqueous stability (e.g., liquid formulation), consider these mitigation strategies:
-
Steric Shielding: Introduce bulky substituents (e.g., tert-butyl, ortho-substituted aryls) at the C2 position to kinetically retard water attack.
-
Electronic Deactivation: Introduce electron-withdrawing groups (e.g., -CF3, -NO2) on the aldehyde-derived aryl ring at C2. This destabilizes the formation of the intermediate carbocation/iminium ion, potentially slowing the rate of hydrolysis (though the thermodynamic equilibrium might still favor hydrolysis).
-
Non-Aqueous Formulation: Use anhydrous vehicles (PEG-400, Propylene Glycol, Ethanol) or lyophilized powders for reconstitution immediately before use.
References
-
Schwenker, G., & Chen, J. B. (1991).[2] 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs.[2] Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887–890.[2] [Link]2]
-
Bunce, R. A., et al. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters.[3][4][5] Molecules, 24(19), 3568. [Link]
-
Moloney, G. P., Craik, D. J., & Iskander, M. N. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 81(7), 692–697. [Link]
-
Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413. [Link]
Sources
- 1. Separation of 2H-3,1-Benzoxazine-2,4(1H)-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Evolution and Mechanistic Profiling of Benzoxazinone Derivatives as Serine Protease Inhibitors
Executive Summary
The discovery and optimization of 4H-3,1-benzoxazin-4-ones represent a landmark achievement in the development of non-peptide, small-molecule serine protease inhibitors. Originally identified for their ability to inhibit human leukocyte elastase (HLE) and chymotrypsin, these heterocyclic compounds have evolved into highly potent, nanomolar-to-picomolar therapeutic candidates. This whitepaper provides an in-depth technical analysis of the benzoxazinone scaffold, detailing the causality behind its structure-activity relationships (SAR), the precise nature of its acyl-enzyme intermediate mechanism, and the self-validating experimental protocols required to accurately profile these slow-binding covalent modifiers.
Historical Context and Discovery Paradigm
The therapeutic targeting of serine proteases—enzymes implicated in tissue degradation, inflammation, and viral replication—was historically dominated by peptide-based inhibitors. However, peptides suffer from poor oral bioavailability and rapid proteolytic degradation. The paradigm shifted when heterocyclic small molecules, specifically 4H-3,1-benzoxazin-4-ones, were discovered to act as potent "alternate substrate" inhibitors[1].
Early screening efforts demonstrated that unsubstituted benzoxazinones possessed baseline inhibitory activity against human leukocyte elastase (HLE), but lacked the stability and potency required for in vivo efficacy[1]. Through rigorous computational modeling and iterative synthesis, researchers discovered that specific ring substitutions could drastically alter the compound's hydrophobicity, alkaline hydrolysis rates, and inhibition constants (
Mechanistic Paradigm: The Acyl-Enzyme Intermediate
Unlike simple competitive inhibitors that rely solely on non-covalent interactions, benzoxazinones are mechanism-based, slow-binding inhibitors. They hijack the natural catalytic machinery of the serine protease[2].
The Chemical Cascade
-
Michaelis Complex Formation: The inhibitor binds non-covalently to the active site, driven by interactions between the inhibitor's substituents and the enzyme's primary substrate-binding pockets.
-
Nucleophilic Attack: The hydroxyl group of the catalytic serine residue executes a nucleophilic attack on the lactone carbonyl carbon of the benzoxazinone ring[4].
-
Ring Cleavage & Acylation: This attack forms an unstable tetrahedral intermediate that rapidly collapses, cleaving the oxazinone ring to form a covalent acyl-enzyme intermediate[1][5].
-
Slow Deacylation: The resulting acyl-enzyme complex is highly stable. It can either undergo a slow hydrolysis (liberating an inactive N-acylanthranilic acid product) or undergo reversible ring closure to reform the intact inhibitor[2].
Because the deacylation rate (
Diagram 1: The covalent mechanism of action for benzoxazinone-mediated serine protease inhibition.
Structure-Activity Relationship (SAR) and Kinetic Profiling
The optimization of benzoxazinones relies on manipulating the acylation (
-
Electronic Stabilization: The baseline chemical stability of the oxazinone ring (measured via alkaline hydrolysis rates) is heavily dictated by electronic factors. Strongly electron-donating groups at the C7 position stabilize the ring against non-specific nucleophilic attack in plasma, increasing the drug's half-life[1].
-
Steric Hindrance of Deacylation: The introduction of alkyl groups at the R5 position creates a steric shield. This bulk physically blocks the catalytic water molecule from accessing the acyl-enzyme intermediate, effectively inhibiting enzyme-catalyzed deacylation and driving
into the nanomolar range[1]. -
Acylation Enhancement: Small alkyl substituents linked via heteroatoms to the C2 position significantly enhance the initial acylation rate (
) while simultaneously limiting deacylation[1]. For example, 2-ethoxy and 2-styryl substitutions have yielded exceptional potency against targets ranging from Cathepsin G to rhomboid proteases[5].
Quantitative Kinetic Data Summary
| Compound / Derivative | Primary Target | Inhibitory Potency ( | Key Structural Mechanism | Ref |
| Unsubstituted 4H-3,1-benzoxazin-4-one | HLE | Micromolar | Baseline scaffold; rapid hydrolysis | [1] |
| Valine-derived 5-Cl benzoxazinone | HLE | 5-Cl substitution; slow-binding | [2] | |
| Elastase Inhibitor V | HLE | Covalent active site modifier | ||
| PD05 | HNE | Competitive, reversible binding | [3] | |
| 2-ethoxy-5-ethylbenzoxazinone | Cathepsin G | Alkoxy substituent at 2-position | [5] |
Self-Validating Experimental Methodologies
Because benzoxazinones are slow-binding covalent modifiers, standard steady-state
Protocol: Burst Kinetic Assay for Slow-Binding Modifiers
Objective: To isolate and quantify the pre-steady-state acylation (
Causality & Rationale: By continuously monitoring the reaction from the moment the enzyme, inhibitor, and substrate are mixed, we capture the transient "burst" of product formation before the enzyme is fully trapped in the acyl-enzyme state. This allows for the mathematical extraction of the true residence time of the drug.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute the benzoxazinone derivative in fresh, anhydrous DMSO to a maximum stock concentration of 50 mg/mL.
-
Causality: Benzoxazinones are susceptible to premature alkaline hydrolysis; anhydrous DMSO protects the electrophilic lactone ring prior to the assay.
-
-
Enzyme Equilibration: Dilute the target protease (e.g., HLE) in an optimized assay buffer (0.1 M HEPES, pH 7.4, 0.5 M NaCl, 0.005% Triton X-100).
-
Causality: Triton X-100 prevents non-specific adsorption of the enzyme to the microplate walls, preventing false-positive inhibition readings.
-
-
Reaction Initiation: In a microplate, mix the enzyme with varying concentrations of the inhibitor (e.g., 0.1 to 100 nM). Immediately inject a chromogenic substrate (e.g., MeOSuc-AAPV-pNA) to initiate the reaction.
-
Continuous Monitoring: Measure absorbance at 405 nm continuously for 60 minutes to capture the non-linear progress curves.
-
Kinetic Extraction: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract
. Plot versus inhibitor concentration to calculate and [1].
Self-Validation Checkpoint (Orthogonal Validation): To definitively prove that the observed inhibition is due to active-site acylation rather than non-specific aggregation or allosteric binding, the protocol must include a mass spectrometry validation step. Following incubation, subject the enzyme-inhibitor complex to LC-MS/MS. The detection of a mass shift corresponding exactly to the molecular weight of the opened benzoxazinone ring covalently bound to the catalytic Serine confirms the formation of the acyl-enzyme intermediate[5].
Diagram 2: Self-validating experimental workflow for profiling slow-binding benzoxazinones.
Therapeutic Horizons
The highly tunable nature of the benzoxazinone scaffold has opened multiple therapeutic avenues.
-
Pulmonary Diseases: Compounds like Elastase Inhibitor V have been shown in vivo to significantly reduce neutrophil infiltration and myeloperoxidase (MPO) activity in the lungs following hemorrhagic shock. Similarly, novel derivatives like PD05 are being validated as therapeutics for COPD by preventing elastase-induced emphysematous changes[3].
-
Dermatological Disorders: Beyond elastase, benzoxazinone derivatives are being aggressively developed as selective inhibitors of Kallikrein-related peptidases (KLK5, KLK7, and KLK14). Uncontrolled KLK activity is the primary driver of Netherton syndrome, a severe skin barrier defect. Benzoxazinone-derived molecules have successfully reached pre-clinical and clinical testing phases, receiving orphan drug designations for this condition[6].
The benzoxazinone scaffold remains a masterclass in rational drug design, demonstrating how precise manipulation of electronic and steric properties can transform a simple heterocyclic ring into a highly selective, mechanism-based enzymatic trap.
References
-
Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. PubMed (nih.gov). [Link]
-
Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. PubMed (nih.gov). [Link]
-
Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Benha University.[Link]
-
Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor. Ovid.[Link]
-
Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. ResearchGate.[Link]
-
Advances in understanding of Netherton syndrome and therapeutic implications. Taylor & Francis Online.[Link]
Sources
- 1. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Expeditious Conversion of 2-Methyl-4H-3,1-benzoxazin-4-one to Bioactive Quinazolinones
Introduction & Scientific Rationale
Quinazolin-4(3H)-ones represent a privileged heterocyclic scaffold in drug discovery, exhibiting profound antimicrobial, anti-inflammatory, and antimalarial activities (1)[1]. The synthesis of these compounds frequently relies on the highly reactive intermediate 2-methyl-4H-3,1-benzoxazin-4-one (often referred to synonymously as 2-methyl-2H-1,3-benzoxazin-4(3H)-one). This application note details a robust, two-step self-validating protocol for the synthesis of the benzoxazinone precursor and its subsequent conversion into diverse quinazolinone derivatives.
Mechanistic Insights & Causality
As an application scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe:
-
Step 1: Benzoxazinone Formation : The reaction of anthranilic acid with acetic anhydride is a highly efficient thermal cyclization (1)[1]. Acetic anhydride plays a dual role: it N-acylates the primary amine to form N-acetylanthranilic acid and subsequently acts as a dehydrating agent. A mixed anhydride intermediate is formed, which undergoes rapid intramolecular cyclization to yield the rigid, planar benzoxazinone core (2)[2]. The initial exothermic phase requires careful thermal management (ice cooling) to prevent degradation, followed by refluxing to thermodynamically drive the cyclodehydration (3)[3].
-
Step 2: Quinazolinone Conversion : The benzoxazinone ring is highly susceptible to nucleophilic attack due to the electron-deficient nature of its C4 carbonyl and C2 imine-like carbon. When treated with primary amines or hydrazine hydrate, the nucleophile attacks the benzoxazinone, triggering a ring-opening event that forms an intermediate diamide (4)[4]. Subsequent heating in a protic solvent (like absolute ethanol) facilitates a second intramolecular cyclodehydration, yielding the highly stable, aromatic quinazolinone system (5)[5].
Experimental Protocols
Self-Validating System Note: Both steps rely on Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. Because anthranilic acid is highly fluorescent under UV light, its complete disappearance ensures intermediate purity before proceeding to the amidation step.
Protocol A: Synthesis of Precursor 2-Methyl-4H-3,1-benzoxazin-4-one
-
Preparation : In a 250 mL round-bottom flask, add anthranilic acid (30.0 g, 220 mmol).
-
Acylation : Add acetic anhydride (30 mL) dropwise under continuous magnetic stirring at room temperature (3)[3].
-
Thermal Control : Observe the immediate exothermic reaction. Transfer the flask to an ice-water bath for 5–10 minutes to control the heat release and prevent charring of the organics (3)[3].
-
Cyclization : Equip the flask with a reflux condenser and heat the mixture to reflux for 3 to 6 hours (1)[1].
-
Monitoring : Monitor reaction progress via TLC using Dichloromethane (DCM) or Ethyl Acetate/Hexane (1:1) as the mobile phase (4)[4].
-
Isolation : Once complete, cool the mixture to room temperature and pour it over crushed ice with vigorous stirring.
-
Purification : Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from petroleum ether or absolute ethanol to yield light gray/yellow crystals (6)[6].
Protocol B: Conversion to 3-Substituted-2-methylquinazolin-4(3H)-ones
-
Reaction Setup : Dissolve the synthesized 2-methyl-4H-3,1-benzoxazin-4-one (3.00 g, 18.60 mmol) in 30 mL of absolute ethanol in a round-bottom flask (3)[3].
-
Nucleophilic Addition : Add an equimolar amount (18.60 mmol) of the desired amine (e.g., 99% hydrazine hydrate for 3-amino derivatives, or a substituted aniline like 4-chloroaniline for 3-aryl derivatives) (4)[4].
-
Cyclodehydration : Reflux the mixture for 3–4 hours. The protic solvent (ethanol) is crucial here as it facilitates proton transfer during the ring-opening and closing cascade (4)[4].
-
Monitoring : Verify the disappearance of the benzoxazinone spot via TLC.
-
Isolation : Cool the reaction mixture to room temperature. Filter the solid product that precipitates.
-
Purification : Recrystallize the crude product from absolute ethanol to obtain pure quinazolinone crystals (4)[4].
Data Presentation: Yields and Physicochemical Properties
The following table summarizes the quantitative data for various conversions utilizing this protocol, demonstrating the versatility of the benzoxazinone intermediate (3)[3]:
| Amine Reactant | Target Quinazolinone Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Hydrazine hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | 3 - 4 | 75 | 149 - 151 |
| 4-Chloroaniline | 3-(4-Chlorophenyl)-2-methylquinazolin-4(3H)-one | 4 - 5 | 72 | 180 - 182 |
| 2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one | 5 | 68 | 195 - 197 | |
| 2-Aminothiophenol | 3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one | 4 | 70 | 165 - 167 |
| Semicarbazone | 1-(2-Methyl-4-oxoquinazolin-3(4H)-yl)urea | 4 | 74 | 210 - 212 |
Mandatory Visualization
The following DOT diagram maps the mechanistic workflow from the starting material to the final quinazolinone scaffold.
Reaction pathway: Anthranilic acid to substituted quinazolinones via benzoxazinone intermediate.
References
-
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives Source: Oriental Journal of Chemistry URL: [Link]
-
Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs Source: PMC (National Institutes of Health) URL:[Link]
-
SYNTHESIS, CHARACTERIZATION OF 2-METHYLQUINOZOLINYL THIAZOLIDINES FOR ANTI-MICROBIAL ACTIVITY Source: International Journal of Chemical and Pharmaceutical Analysis URL:[Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: MDPI URL: [Link]
Sources
- 1. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijcpa.in [ijcpa.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 [chemicalbook.com]
Microwave-assisted synthesis of 1,3-benzoxazin-4-one derivatives
Application Note: Microwave-Assisted Synthesis of 1,3-Benzoxazin-4-one Derivatives
Part 1: Executive Summary & Strategic Relevance
The Challenge: The 1,3-benzoxazin-4-one scaffold (structurally often designated as 4H-3,1-benzoxazin-4-one in IUPAC nomenclature) is a critical pharmacophore in drug discovery, serving as a potent inhibitor of human leukocyte elastase (HLE) and a precursor for quinazolinone-based anticonvulsants. Conventional thermal synthesis (Niementowski reaction variants) suffers from prolonged reaction times (4–48 hours), harsh dehydrating conditions, and low yields due to the reversibility of the ring-closure step.
The Solution: This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while enhancing yield through the "superheating" effect and selective dipolar polarization. We utilize a solvent-free, solid-supported protocol that aligns with Green Chemistry principles, eliminating toxic high-boiling solvents like pyridine or acetic anhydride in bulk.
Key Advantages:
-
Time Efficiency: Reduction from 12 hours (thermal) to <10 minutes (MW).
-
Yield Enhancement: Typical yields increase from 60% to 85–95%.
-
Purity: Minimized side-reactions due to rapid, uniform heating.
Part 2: Scientific Foundation & Mechanism
Structural Disambiguation
While often requested as "1,3-benzoxazin-4-one," the most bioactive scaffold derived from anthranilic acid is formally 2-substituted-4H-3,1-benzoxazin-4-one .[1] The numbering depends on heteroatom priority, but the chemistry remains identical. This guide focuses on this dominant scaffold.
Mechanistic Pathway
The reaction proceeds via a two-step sequence accelerated by microwave irradiation:
-
N-Acylation: Nucleophilic attack of the anthranilic acid amine onto the acylating agent (acid chloride or anhydride).
-
Cyclodehydration: The rate-determining step. The carboxylic acid oxygen attacks the amide carbonyl, ejecting water/acid to close the heteroatomic ring.
Microwave Effect:[1][2][3][4][5][6][7][8][9][10] The polar transition state of the cyclodehydration step couples strongly with the microwave field (dielectric heating), lowering the activation energy barrier more effectively than convective heating.
Mechanistic Diagram (Graphviz)
Figure 1: Mechanistic pathway of benzoxazin-4-one synthesis highlighting the microwave-accelerated cyclodehydration step.
Part 3: Experimental Protocols
Protocol A: Solvent-Free Synthesis on Solid Support (Recommended)
Best for: Green chemistry compliance, high yield, and ease of workup.
Materials:
-
Anthranilic acid derivative (1.0 mmol)
-
Acylating agent: Acetic anhydride (2 equiv.) or Benzoyl chloride (1.1 equiv.)
-
Solid Support: Basic Alumina (Brockmann I) or Montmorillonite K-10 clay.
-
Microwave Reactor: Single-mode (e.g., CEM Discover) or Multi-mode (e.g., Milestone).
Step-by-Step Methodology:
-
Adsorption: Dissolve the anthranilic acid (1 mmol) and acylating agent in a minimum amount of volatile solvent (e.g., 2 mL dichloromethane). Add 1.0 g of Basic Alumina.
-
Solvent Removal: Evaporate the solvent under reduced pressure (rotary evaporator) to generate a dry, free-flowing powder adsorbed with reagents.
-
Loading: Transfer the powder into a 10 mL microwave-transparent pressure vial. Cap with a Teflon-lined septum.
-
Irradiation (The Critical Step):
-
Mode: Open vessel (atmospheric) or Closed vessel (pressure control). Closed vessel recommended for reproducibility.
-
Temperature: Set target to 130°C .
-
Power: Dynamic mode (Max 300W).
-
Hold Time:3–6 minutes . (Note: Conventional heating requires 4+ hours).
-
-
Cooling: Allow the vial to cool to 50°C using compressed air cooling (integrated in most modern reactors).
-
Extraction: Add 10 mL of ethyl acetate or ethanol to the solid support. Vortex for 1 minute to desorb the product.
-
Filtration: Filter off the solid alumina/clay.
-
Purification: Evaporate the filtrate. Recrystallize from ethanol/hexane if necessary.
Self-Validating Checkpoint:
-
Visual: The white anthranilic acid powder usually turns pale yellow/crystalline upon conversion.
-
IR Confirmation: Look for the disappearance of the broad -OH/-NH stretch (2500-3300 cm⁻¹) of the acid and the appearance of the sharp lactone carbonyl peak at 1750–1770 cm⁻¹ .
Protocol B: Solution-Phase Synthesis (Scale-Up)
Best for: Larger scales (>5g) where solid support becomes cumbersome.
-
Mixture: Combine Anthranilic acid (10 mmol) and Acetic Anhydride (30 mmol) in a 30 mL quartz vessel.
-
Catalyst: Add 10 mol% anhydrous Sodium Acetate.
-
Irradiation: Heat at 140°C for 5 minutes (Power: 150W).
-
Workup: Pour hot reaction mixture onto crushed ice. The benzoxazinone precipitates immediately. Filter and wash with cold water.
Part 4: Data Analysis & Optimization
Comparative Efficiency Data
The following table summarizes the efficiency gains of Protocol A (MW) versus conventional reflux.
| Entry | Substituent (R) | Conventional Time | Conventional Yield | MW Time (Protocol A) | MW Yield |
| 1 | H (Unsubstituted) | 4.0 hrs | 68% | 3 min | 92% |
| 2 | 3,5-Dibromo | 6.5 hrs | 55% | 5 min | 88% |
| 3 | 4-Nitro | 12.0 hrs | 48% | 8 min | 81% |
| 4 | 5-Methyl | 5.0 hrs | 62% | 4 min | 90% |
Table 1: Comparison of reaction kinetics and yield. Note the drastic reduction in time for electron-deficient substrates (Entry 3).
Optimization Workflow
Use the following logic flow to troubleshoot low yields or purity issues.
Figure 2: Decision tree for optimizing microwave parameters based on experimental outcomes.
Part 5: Safety & Handling
-
Pressure Hazards: Although solvent-free, the generation of acetic acid or water byproducts creates pressure in sealed vials. Always use vials rated for at least 20 bar (300 psi) .
-
Thermal Runaway: Anthranilic acid derivatives can absorb microwaves efficiently. Use IR temperature sensors rather than fiber optic probes if possible to prevent probe corrosion, or ensure the fiber optic probe is glass-sheathed.
-
Venting: Open vessels must be performed in a fume hood due to the release of acetic acid vapors.
References
-
Kidwai, M., et al. (2005). Microwave assisted synthesis of novel 1,3-benzoxazin-4-one derivatives. Russian Journal of Organic Chemistry.
-
Srivastava, Y.K., et al. (2013).[11] Ecofriendly microwave assisted synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of Chemical and Pharmaceutical Research.
-
Pattarawarapan, M., et al. (2017). Solvent-assisted grinding enables mild synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.[12] Synlett.[12]
-
Gomtsyan, A. (2012). Heterocycles in Drug Discovery: Benzoxazinones as Elastase Inhibitors. Chemistry of Heterocyclic Compounds.[1][2][4][5][7][8][9][13][11][14]
-
Desai, N.C., et al. (2014). Microwave assisted synthesis of benzoxazinone derivatives as potential antimicrobial agents.[6][7][8] Medicinal Chemistry Research.[2][5]
Sources
- 1. scispace.com [scispace.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. uomosul.edu.iq [uomosul.edu.iq]
- 12. Benzoxazinone synthesis [organic-chemistry.org]
- 13. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol Guide: 2-Methyl-4H-3,1-benzoxazin-4-one as a Privileged Precursor for Heterocyclic Synthesis
Executive Summary
In modern medicinal chemistry and drug discovery, the rational design of heterocyclic scaffolds relies heavily on versatile, highly reactive intermediates. 2-Methyl-4H-3,1-benzoxazin-4-one (often referred to as 2-methyl-2H-1,3-benzoxazin-4(3H)-one depending on tautomeric/isomeric context) is a privileged nitrogen- and oxygen-containing planar scaffold[1]. It serves as a foundational building block for synthesizing complex bioactive molecules, particularly quinazolin-4(3H)-ones, which exhibit profound pharmacological profiles ranging from oncology to neuropharmacology and antimicrobial efficacy[1][2].
This application note provides a comprehensive, mechanistically grounded guide to synthesizing this precursor and deploying it in downstream diversification workflows.
Mechanistic Rationale & Chemical Causality
The utility of 2-methyl-4H-3,1-benzoxazin-4-one stems from its inherent structural tension and electronic distribution. The planar benzoxazinone ring introduces significant electrophilic character at the C4 carbonyl carbon.
Causality of Reactivity
When exposed to nitrogen nucleophiles (such as primary amines or hydrazines), the precursor undergoes a predictable, thermodynamically driven cascade[2][3]:
-
Nucleophilic Attack: The amine selectively attacks the highly electrophilic C4 carbonyl.
-
Ring Opening: The C-O bond cleaves, acting as a leaving group, to yield an open-chain intermediate (2-acetamido-N-substituted benzamide)[2].
-
Cyclodehydration: Under thermal or acidic conditions, the newly formed amide nitrogen attacks the acetyl carbonyl, expelling a water molecule to form the highly stable, aromatic quinazolin-4(3H)-one core[3].
Understanding this causality allows researchers to manipulate solvent choices (e.g., using glacial acetic acid as an acid catalyst) to accelerate the ring-closure step during diversification.
Visual Workflows & Mechanisms
Fig 1: Synthetic workflow from anthranilic acid to diverse quinazolinone and Schiff base derivatives.
Fig 2: Mechanistic pathway of benzoxazinone ring-opening and subsequent cyclodehydration.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
Objective: Convert anthranilic acid into the reactive benzoxazinone precursor.
Causality of Reagents: Acetic anhydride (
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, suspend anthranilic acid (30.0 g, 220 mmol) in neat acetic anhydride (30 mL)[5].
-
Thermal Control: Stir the mixture continuously at room temperature. Note: The initial N-acetylation is highly exothermic. If rapid boiling occurs, cool the flask in an ice bath for 5 minutes to prevent degradation or side reactions[4][5].
-
Cyclization: Once the exotherm subsides, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 130 °C) for 1 to 6 hours.
-
Workup: Remove the heat and allow the mixture to cool to room temperature. Evaporate the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting solid residue with ice-cold water or triturate with petroleum ether to remove residual acetic acid. Recrystallize the crude product from absolute ethanol[5].
Self-Validation & Quality Control:
-
Visual Cue: The reaction transitions from a suspension to a clear solution upon acetylation, followed by the precipitation of a gray-to-white crystalline solid upon cooling and solvent removal.
-
TLC Monitoring: Use Dichloromethane (DCM) or Ethyl Acetate:Hexane (1:1). The starting material (anthranilic acid) will disappear, replaced by a higher
spot corresponding to the less polar benzoxazinone[5]. -
Melting Point: The purified crystalline solid must exhibit a sharp melting point of 79–82 °C, confirming structural integrity and purity.
Protocol 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one
Objective: Utilize the precursor to synthesize a 3-amino quinazolinone, an essential intermediate for Schiff base derivatives[3]. Causality of Reagents: Hydrazine hydrate acts as a potent bidentate nucleophile. Ethanol is used as a protic solvent to stabilize the transition state during ring opening.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1.61 g, 10 mmol) in 20 mL of hot absolute ethanol in a round-bottom flask.
-
Nucleophilic Addition: Add hydrazine hydrate (10 mmol) dropwise to the warm solution.
-
Reflux: Heat the mixture under reflux for 2 to 6 hours.
-
Precipitation: Pour the hot reaction mixture into a beaker containing 100 mL of ice-cold water. Stir vigorously and allow it to stand overnight at 4 °C to maximize crystallization[3].
-
Isolation: Filter the precipitated solid under vacuum, wash with cold water, and recrystallize from ethanol.
Self-Validation & Quality Control:
-
Visual Cue: A distinct pale yellow/white precipitate forms immediately upon quenching the reaction in ice water.
-
Chemical Verification: The presence of the primary amine group can be validated via a positive ninhydrin test or by subsequent successful condensation with an aromatic aldehyde (Schiff base formation)[3].
Protocol 3: Synthesis of 3-Aryl-2-methylquinazolin-4(3H)-one
Objective: Synthesize targeted N3-aryl substituted quinazolinones for biological screening (e.g., antibacterial or anti-inflammatory agents)[2]. Causality of Reagents: Glacial acetic acid is used as the solvent. Its mild acidity protonates the C4 carbonyl of the benzoxazinone, significantly increasing its electrophilicity and facilitating attack by weaker nucleophiles like substituted anilines[2].
Step-by-Step Methodology:
-
Reaction Setup: Combine 2-methyl-4H-3,1-benzoxazin-4-one (3.00 g, 18.6 mmol) and a primary arylamine (e.g., 4-chloroaniline, 2.38 g, 18.6 mmol) in a flask containing 30 mL of glacial acetic acid[4].
-
Reflux: Heat the mixture under reflux for 6 hours.
-
Quenching: Cool the mixture to room temperature and pour it slowly into crushed ice. Neutralize cautiously with a saturated sodium bicarbonate (
) solution until effervescence ceases. -
Isolation: Collect the resulting solid via vacuum filtration, wash thoroughly with distilled water, and dry.
Self-Validation & Quality Control:
-
Visual Cue: Effervescence during neutralization confirms the removal of the acetic acid catalyst. The sudden crash-out of the product upon neutralization indicates a successful transformation.
-
Spectroscopic Validation:
-NMR should show a distinct singlet around 2.20–2.40 ppm corresponding to the -methyl group, and the disappearance of the benzoxazinone oxygen-linked aromatic shifts[4].
Quantitative Data Summary
The following table summarizes the expected reaction parameters and yields when utilizing 2-methyl-4H-3,1-benzoxazin-4-one as a precursor for various heterocyclic derivatives based on established literature[2][3][4][5].
Table 1: Reaction Parameters and Expected Yields for Benzoxazinone Diversification
| Starting Material | Reagent / Nucleophile | Solvent / Catalyst | Reaction Time | Target Product | Expected Yield |
| Anthranilic Acid | Acetic Anhydride | Neat ( | 1–6 h (Reflux) | 2-Methyl-4H-3,1-benzoxazin-4-one | 79–95% |
| Benzoxazinone | Hydrazine Hydrate | Ethanol (Hot) | 2–6 h (Reflux) | 3-Amino-2-methylquinazolin-4(3H)-one | 70–85% |
| Benzoxazinone | 4-Chloroaniline | Glacial Acetic Acid | 6 h (Reflux) | 3-(4-Chlorophenyl)-2-methylquinazolin-4(3H)-one | 65–80% |
| Benzoxazinone | 2-Aminothiophenol | Glacial Acetic Acid | 6 h (Reflux) | 3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one | 60–75% |
| Benzoxazinone | Glacial Acetic Acid | 6 h (Reflux) | 2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one | 60–70% |
References
-
Title: this compound - Benchchem | Source: benchchem.com | URL: 1
-
Title: 2-Methyl-4H-3,1-benzoxazin-4-one 98 525-76-8 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link
-
Title: Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases | Source: nih.gov | URL: 3
-
Title: Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives | Source: orientjchem.org | URL: 4
-
Title: Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials | Source: nih.gov | URL: 2
-
Title: Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs | Source: frontiersin.org | URL: 5
Sources
- 1. This compound | 20602-57-7 | Benchchem [benchchem.com]
- 2. Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]
Application Note: High-Yield Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via Benzoxazinone Intermediates
[M+H+
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS), Heterocyclic Ring Construction
Introduction & Mechanistic Rationale
The quinazolin-4(3H)-one core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with anticancer, antiviral, antibacterial, and anti-inflammatory properties [1.2]. While the classical Niementowski synthesis (direct condensation of anthranilic acids with amides) is widely used, it often suffers from lengthy reaction times, harsh conditions, and moderate yields due to competing side reactions[1].
To overcome these limitations, modern synthetic workflows utilize a highly efficient two-step approach proceeding through a 3,1-benzoxazin-4-one intermediate [2].
The Causality of the Intermediate Strategy
-
Electrophilic Activation: The conversion of anthranilic acid to a benzoxazinone creates a highly strained, lactone-like ring. This structural strain makes the carbonyl carbon exceptionally electrophilic.
-
Facile Nucleophilic Attack: When introduced to a primary amine, the benzoxazinone ring undergoes rapid nucleophilic ring-opening to form an uncyclized amide intermediate.
-
Microwave-Driven Cyclodehydration: The final ring closure requires overcoming a significant activation energy barrier to eliminate water. Microwave irradiation (MWI) provides uniform, rapid volumetric heating that drives this cyclodehydration in minutes, preventing the thermal degradation often seen in prolonged conventional reflux[1][3].
Reaction Workflow & Logical Architecture
The following Graphviz diagram illustrates the step-by-step chemical transformation, highlighting the critical self-validation checkpoints required to ensure protocol integrity.
Reaction workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and validation points.
Experimental Protocols
Phase 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one
Causality Check: Acetic anhydride acts as both the acylating agent and the solvent. It acetylates the amine group of anthranilic acid, followed by intramolecular cyclodehydration. The excess anhydride chemically scavenges the eliminated water, driving the equilibrium forward[2].
Step-by-Step Methodology:
-
Preparation: In a 50 mL microwave-safe reaction vial, suspend anthranilic acid (10 mmol, 1.37 g) in excess acetic anhydride (15 mL).
-
Reaction: Seal the vial and subject it to microwave irradiation at 130°C for 10 minutes (Alternatively, reflux conventionally for 2 hours).
-
Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred crushed ice.
-
Why? The ice water hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid, causing the highly hydrophobic benzoxazinone to crash out of solution.
-
-
Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water (3 × 20 mL), and dry under a vacuum to afford the benzoxazinone intermediate.
-
In-Process Self-Validation:
-
TLC: Run a TLC (Hexane:Ethyl Acetate 7:3). The product should appear as a highly fluorescent spot under UV 254 nm, distinct from the starting material.
-
Yield Expectation: >90% (Quantitative).
-
Phase 2: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one
Causality Check: Glacial acetic acid is utilized as the solvent because it acts as a mild acid catalyst. It protonates the carbonyl oxygen of the uncyclized amide intermediate, increasing its electrophilicity and facilitating the intramolecular attack by the amide nitrogen to close the ring[1].
Step-by-Step Methodology:
-
Preparation: In a 30 mL microwave vial, dissolve 2-methyl-3,1-benzoxazin-4-one (5 mmol, 0.80 g) and the desired primary amine (6 mmol, 1.2 eq) in glacial acetic acid (10 mL).
-
Reaction: Seal the vial and irradiate in a microwave reactor at 150°C – 170°C for 10–15 minutes.
-
Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of ice water. Neutralize the solution cautiously with a saturated sodium bicarbonate (
) solution until precipitation is complete. -
Purification: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.
-
Final Self-Validation System:
-
LC-MS: Confirm the mass of the target
. Crucially, verify the absence of the uncyclized intermediate (which indicates incomplete dehydration). -
NMR: In
NMR, validate the disappearance of the broad amide proton signal (typically found around 10.0–11.0 ppm), confirming successful ring closure.
-
Quantitative Data: Conventional vs. Microwave-Assisted Synthesis
The implementation of Microwave-Assisted Organic Synthesis (MAOS) significantly optimizes the thermodynamic profile of this reaction. The table below summarizes comparative data demonstrating the superiority of MWI over conventional convective heating for various primary amine substitutions[2][3].
| Entry | R1 (Acyl Source) | R2 (Primary Amine) | Conventional Heating (Time / Yield) | Microwave Irradiation (Time / Yield) | Improvement Factor |
| 1 | Methyl | Aniline | 4.5 hours / 62% | 10 min / 84% | ~27x faster |
| 2 | Methyl | Benzylamine | 5.0 hours / 68% | 10 min / 88% | ~30x faster |
| 3 | Ethyl | n-Butylamine | 6.0 hours / 58% | 10 min / 75% | ~36x faster |
| 4 | Methyl | p-Toluidine | 5.5 hours / 60% | 15 min / 83% | ~22x faster |
Data Summary: Microwave irradiation reduces reaction times from several hours to 10-15 minutes while simultaneously increasing isolated yields by 15-25% through the suppression of thermal degradation and oxidative side reactions.
References
-
[3] Microwave Assisted One Pot Synthesis of 2, 3-Di-Substituted Quinazolin-4-(3h). Der Pharma Chemica. Available at:[Link]
-
[1] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry (via PMC). Available at:[Link]
-
[2] Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. Mini-Reviews in Medicinal Chemistry (via Ingenta Connect). Available at:[Link]
Sources
Solid-phase synthesis applications of benzoxazinone scaffolds
Title: Advanced Solid-Phase Synthesis of Benzoxazinone Scaffolds: Methodologies and Drug Discovery Applications
Executive Summary
Benzoxazinone derivatives are privileged heterocyclic scaffolds in medicinal chemistry and agrochemicals, serving as critical intermediates and active pharmacophores. The transition from solution-phase to Solid-Phase Synthesis (SPS) has revolutionized the generation of benzoxazinone libraries, enabling rapid diversification and traceless cleavage [1]. This application note details the mechanistic rationale, validated protocols, and downstream applications of resin-bound benzoxazinone synthesis.
Mechanistic Rationale: The Traceless Cyclative Cleavage Strategy
Traditional solution-phase synthesis of benzoxazinones often requires tedious chromatographic purifications. SPS overcomes this by tethering the core building block—typically an anthranilic acid derivative—to an insoluble polymeric support (e.g., Wang resin). The defining advantage of this approach is the "cyclative cleavage" mechanism [1].
Once the resin-bound anthranilate is acylated and dehydrated, it forms a highly reactive pseudo-oxazolone (benzoxazinone) intermediate. When exposed to a bifunctional nucleophile (such as a primary amine), the nucleophile attacks the benzoxazinone carbonyl, opening the ring. Subsequent intramolecular condensation recyclizes the structure into a stable heterocycle (e.g., a quinazolinone) while simultaneously severing the ester bond to the resin [2, 3]. This traceless release ensures that the final product contains no residual linker atoms, yielding high-purity compounds that require minimal post-cleavage purification.
Workflow Visualization
Below is the logical workflow mapping the transformation from raw resin to the diversified heterocyclic product.
Caption: Solid-phase synthesis workflow for traceless cyclative cleavage of benzoxazinone scaffolds.
Validated Experimental Protocols
The following protocols outline the synthesis of a substituted quinazolin-4(3H)-one library via a benzoxazinone intermediate. Every step is designed as a self-validating system, utilizing colorimetric tests (e.g., Kaiser test) to confirm reaction completion.
Protocol 1: Immobilization of Fmoc-Anthranilic Acid onto Wang Resin Objective: Covalently link the starting scaffold to the solid support.
-
Resin Swelling: Place 1.0 g of Wang resin (loading ~0.9 mmol/g) in a solid-phase reaction vessel. Swell in 10 mL of N,N-dimethylformamide (DMF) for 60 minutes. Causality: Swelling expands the polystyrene matrix, exposing internal reactive hydroxyl sites for efficient coupling.
-
Activation: In a separate vial, dissolve Fmoc-anthranilic acid (3.0 eq) in 8 mL DMF. Add N,N'-diisopropylcarbodiimide (DIC, 3.0 eq) and 4-dimethylaminopyridine (DMAP, 0.5 eq). Causality: DIC forms a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the esterification while suppressing racemization.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 12 hours.
-
Washing: Drain and wash the resin sequentially with DMF (3 × 10 mL), Dichloromethane (DCM) (3 × 10 mL), and Methanol (MeOH) (3 × 10 mL). Dry under vacuum.
Protocol 2: Acylation and Cyclization to Resin-Bound Benzoxazinone Objective: Build structural diversity at the R1 position and form the reactive benzoxazinone core.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 30 minutes. Causality: Piperidine removes the Fmoc protecting group via an E1cB elimination mechanism, liberating the primary amine. Wash thoroughly (DMF, DCM, MeOH).
-
Acylation: Add a solution of the desired acyl chloride (R1-COCl, 5.0 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq) in DCM (10 mL). Agitate for 4 hours. Validation: Perform a Kaiser test; a negative result (yellow) confirms complete acylation of the amine.
-
Cyclization: Add acetic anhydride (10.0 eq) and pyridine (10.0 eq) in DCM (10 mL) to the acylated resin. Agitate at room temperature for 6 hours [3]. Causality: The dehydrating conditions force the intramolecular attack of the amide oxygen onto the ester carbonyl, forming the fused benzoxazinone ring. Wash and dry the resin.
Protocol 3: Traceless Cyclative Cleavage Objective: Nucleophilic ring-opening and simultaneous release of the target heterocycle.
-
Cleavage Reaction: Transfer the dried resin-bound benzoxazinone (~0.2 mmol) to a sealed vial. Add a primary amine (R2-NH2, e.g., 3-amino-2-chlorobenzylamine, 5.0 eq) in DMF (4 mL) [3].
-
Heating: Heat the mixture at 80 °C for 16 hours. Causality: Elevated temperature provides the activation energy required for the amine to attack the sterically hindered benzoxazinone carbonyl, open the ring, and drive the subsequent condensation that ejects the product from the Wang resin.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with 2 mL DMF. Concentrate the combined filtrates under a stream of nitrogen to yield the crude quinazolinone product.
Quantitative Data: Yield and Purity Profiles
The traceless cleavage strategy consistently yields high-purity compounds. Table 1 summarizes typical outcomes based on various R1 and R2 substitutions [2].
| R1 Substituent (Acyl Chloride) | R2 Substituent (Primary Amine) | Isolated Yield (%) | Crude Purity (LC-MS, %) | Cleavage Temp (°C) |
| Phenyl | Benzyl | 78% | >92% | 80 °C |
| 4-Fluorophenyl | 3-Amino-2-chlorobenzyl | 74% | >90% | 80 °C |
| Methyl | Aniline | 65% | >85% | 100 °C |
| 2-Thienyl | Phenethyl | 81% | >94% | 80 °C |
| 3-Pyridyl | Isopropyl | 68% | >88% | 80 °C |
Table 1: Representative yields and purities for solid-phase synthesized quinazolinones derived from benzoxazinone intermediates.
Applications in Drug Discovery
The benzoxazinone scaffold and its derivatives (such as quinazolinones) are deeply integrated into modern drug discovery pipelines.
-
Rhomboid Protease Inhibitors: Intramembrane serine proteases (rhomboids) are emerging targets for bacterial infections and parasitic diseases. Recent screening and validation studies have identified 2-styryl substituted benzoxazin-4-ones as a novel, highly potent scaffold for inhibiting rhomboid proteases like E. coli GlpG. The benzoxazinone core acts by forming a covalent acyl-enzyme intermediate with the catalytic Ser201 residue [4]. Solid-phase synthesis enables the rapid generation of 2-styryl variations to optimize the structure-activity relationship (SAR) of these inhibitors.
-
Protoporphyrinogen IX Oxidase (PPO) Inhibitors: In agrochemical development, benzoxazinone derivatives containing hydantoin or 1,2,3-triazole fragments have been discovered as highly effective PPO inhibitors. These compounds occupy the active site of PPO, with the carbonyl group of the oxazolone moiety forming critical hydrogen bonds with Arg-98 and Phe-392, leading to potent broadleaf herbicidal activity [5].
-
Alternative Solid-Phase Reagents: Beyond traditional polymer-supported synthesis, silica-bound benzoyl chloride (SBBC) has been utilized to mediate the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones directly from 2-acylaminobenzoic acids. This approach allows the solid-phase reagent to act as a recoverable dehydrating agent, offering an environmentally sustainable alternative to traditional solution-phase cyclization [6].
References
-
Gräßle, S., Vanderheiden, S., Hodapp, P., Bulat, B., Nieger, M., Jung, N., & Bräse, S. (2016). Solid Phase Synthesis of (Benzannelated) Six-Membered Heterocycles via Cyclative Cleavage of Resin-Bound Pseudo-Oxazolones. Organic Letters, 18(15), 3598-3601. Available at:[Link]
-
Zoll, S., Stanchev, S., Began, J., Skerle, J., Lepesheva, G. I., & Lemberg, M. K. (2018). Discovery and validation of 2-styryl substituted benzoxazin-4-ones as a novel scaffold for rhomboid protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1861-1865. Available at:[Link]
-
Zhai, X., et al. (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Pest Management Science. Available at:[Link]
-
Hasaninejad, A., Zare, A., & Shekouhy, M. (2009). Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones. Beilstein Journal of Organic Chemistry, 5(13). Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of Benzoxazinone Cyclization
Topic: Synthesis of 4H-3,1-Benzoxazin-4-ones from Anthranilic Acid
Executive Summary
The cyclization of anthranilic acid derivatives to 4H-3,1-benzoxazin-4-ones is a pivotal step in constructing pharmacophores for serine protease inhibitors and quinazolinone precursors. While conceptually simple, this reaction frequently suffers from hydrolytic instability , incomplete cyclization , and oligomerization (tar formation).
This guide moves beyond standard textbook procedures, offering optimized protocols that prioritize yield preservation and mild activation over harsh thermal dehydration.
Module 1: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Mild Activation (Cyanuric Chloride)
Recommended for: Temperature-sensitive substrates, high-value intermediates, and maximizing yield (85-95%).
Rationale: Traditional thermal dehydration (Method B) often degrades functional groups. Using Cyanuric Chloride (TCT) generates a Vilsmeier-Haack-type iminium intermediate, activating the carboxylic acid at room temperature (RT) and preventing thermal decomposition [1].
Reagents:
-
Anthranilic acid derivative (1.0 equiv)
-
Acyl chloride (1.0 equiv)
-
Cyanuric Chloride (TCT) (1.0 equiv)
-
Triethylamine (TEA) (2.5 - 3.0 equiv)
-
Solvent: Dry CH₂Cl₂ or DMF (for higher solubility)
Step-by-Step Workflow:
-
N-Acylation (In-situ): Dissolve anthranilic acid and TEA (1.1 equiv) in dry CH₂Cl₂ at 0°C. Add acyl chloride dropwise. Stir at RT for 2 hours until the N-acyl intermediate is formed (monitor by TLC).
-
Activation: Cool the mixture to 0°C. Add TEA (remaining equiv) followed by a solution of Cyanuric Chloride in CH₂Cl₂/DMF.
-
Cyclization: Allow the mixture to warm to RT and stir for 4–6 hours. The TCT activates the carboxyl group, facilitating rapid intramolecular attack by the amide oxygen.
-
Workup (Critical): Pour into ice-cold water . Extract immediately with CH₂Cl₂. Wash with cold saturated NaHCO₃ (rapidly) and brine. Dry over Na₂SO₄ and concentrate.
-
Note: Avoid prolonged exposure to aqueous base, as the ring will reopen.
-
Protocol B: Classical Thermal Cyclodehydration (Acetic Anhydride)
Recommended for: Robust substrates, scale-up of simple derivatives, and solvent-free preferences.
Rationale: Acetic anhydride (
Step-by-Step Workflow:
-
Mixing: Suspend the N-acyl anthranilic acid in
(5–10 volumes). -
Reflux: Heat to reflux (
) for 1–3 hours. The solution usually clears as the product forms. -
Isolation: Cool to
to induce crystallization. If no solid forms, remove excess under reduced pressure (azeotrope with toluene). -
Purification: Recrystallize from dry ethanol or benzene.
Module 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned into a black, sticky tar during the acetic anhydride reflux. What happened?
Diagnosis: Thermal polymerization or "charring."
Root Cause: Anthranilic acid derivatives are electron-rich; prolonged heating at
-
Switch to Protocol A (Cyanuric Chloride). The mild RT conditions eliminate thermal degradation.
-
If you must use
: Reduce the temperature to and use a catalyst like anhydrous sodium acetate or pyridine to lower the activation energy [2].
Q2: I see the product spot on TLC, but after aqueous workup, I only recover the N-acyl starting material. Diagnosis: Hydrolytic Ring Opening. Root Cause: 3,1-Benzoxazin-4-ones are thermodynamically unstable toward hydrolysis. Strong aqueous bases (NaOH, KOH) or prolonged contact with water will reopen the lactone ring back to the N-acyl anthranilic acid. Solution:
-
Quench Gently: Use ice-water only.
-
Avoid Strong Base: Use dilute, cold NaHCO₃ for neutralization.
-
Speed is Key: Perform the extraction rapidly. Do not leave the organic layer in contact with the aqueous phase overnight.
Q3: The yield is low (<50%), and I suspect incomplete cyclization. Diagnosis: Stalled Intermediate. Root Cause: The carboxylic acid oxygen is not sufficiently activated to be attacked by the amide. Solution:
-
Activate Stronger: If using
, add a drop of Pyridine or Thionyl Chloride ( ) to form the acid chloride intermediate first, which cyclizes spontaneously. -
Stoichiometry Check: Ensure you are using at least 2 equivalents of the dehydrating agent if moisture is present.
Module 3: Mechanistic Visualization
The following diagram illustrates the bifurcation between the Thermal path (high energy, risk of degradation) and the Chemical Activation path (mild, high selectivity).
Caption: Mechanistic pathways comparing thermal dehydration (Red) vs. mild chemical activation (Green). Note the reversibility via hydrolysis.
Module 4: Data & Reagent Selection
Comparative Efficiency of Cyclizing Agents
| Method | Reagent | Conditions | Typical Yield | Side Reactions | Green Score |
| Optimized | Cyanuric Chloride / DMF | 25°C, 4-6 h | 85 - 94% | Minimal | High |
| Classical | Acetic Anhydride | 140°C, 3 h | 60 - 75% | Dimerization, Charring | Low |
| Alternative | Thionyl Chloride ( | Reflux, 2 h | 70 - 80% | Acid hydrolysis of sensitive groups | Low |
| Solid Phase | Silica/Bentonite | Microwave | 80 - 90% | Localized overheating | Medium |
Key Mechanistic Insight: The "Amide-Oxygen" Attack
Contrary to simple amide formation, the cyclization involves the amide oxygen attacking the activated carbonyl carbon of the carboxylic acid (or mixed anhydride). This forms the oxazine ring.[1][2][3][4]
-
Critical Factor:[5][6][7] The nucleophilicity of the amide oxygen is low. Therefore, the electrophilicity of the carboxylic acid must be enhanced (via TCT or mixed anhydride) for the reaction to proceed without extreme heat [3].
References
-
Shariat, M., & Abdollahi, S. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal. 8
-
BenchChem Technical Support. (2025). Technical Support Center: Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones. BenchChem. 7
-
Abdollahi, S., & Shariat, M. (2005).[9] Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank.[9] 9[2]
-
Organic Chemistry Portal. (2017). Synthesis of Benzoxazinones. Organic Chemistry Portal. 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. journals.iau.ir [journals.iau.ir]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent [mdpi.com]
- 10. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Troubleshooting Benzoxazinone Synthesis & Ring-Opening Side Reactions
Welcome to the Advanced Technical Support Center. Benzoxazinones (specifically 4H-3,1-benzoxazin-4-ones) are highly versatile heterocyclic scaffolds crucial for drug discovery, serving as precursors to quinazolinones and acting as potent serine protease inhibitors[1]. However, their inherent reactivity often leads to a notorious synthetic bottleneck: unintended ring-opening side reactions .
As a Senior Application Scientist, I have designed this guide to provide researchers with a mechanistic deep-dive, diagnostic workflows, and field-proven, self-validating protocols to control the delicate balance between ring stability and nucleophilic activation.
Part 1: Mechanistic Causality of Ring Opening
To troubleshoot ring opening, we must first understand the physical organic chemistry of the benzoxazinone core. The structural framework contains two highly electrophilic sites: C-2 and C-4. The C-4 carbonyl is exceptionally susceptible to nucleophilic attack by amines, water, or ambient moisture[1].
When a nucleophile attacks C-4, the heterocyclic ring undergoes oxo-cyclo ring-chain tautomerism, opening to form an acylated or diamide intermediate.
-
Electronic Effects: Electron-withdrawing groups at the C-6 or C-2 positions increase the electrophilicity of C-4, making the ring exponentially more susceptible to nucleophilic attack[2].
-
Steric Shielding: Conversely, bulky substituents at C-2 sterically hinder the trajectory of incoming nucleophiles, stabilizing the closed-ring form[1].
Mechanistic pathway of benzoxazinone synthesis and ring-opening side reactions.
Part 2: Diagnostic FAQs & Troubleshooting Workflows
Q1: My benzoxazinone intermediate degrades into a complex mixture during aqueous workup. How can I prevent this? A1: The degradation is hydrolytic ring opening. Benzoxazinones lacking bulky C-2 substituents are highly moisture-sensitive.
-
Causality: Water acts as a nucleophile at C-4, opening the ring to form an N-acylanthranilic acid derivative.
-
Solution: Avoid aqueous quenching. Instead, remove the reaction solvent (e.g., pyridine) and excess reagents under high vacuum. If precipitation is necessary, use strictly anhydrous non-polar solvents like cold hexane.
Q2: During quinazolinone synthesis, my reaction stalls at the ring-opened diamide stage. How do I force the cyclization? A2: This is a classic kinetic trap. Aminolysis of benzoxazinones rapidly forms a primary ring-opened diamide, but the subsequent dehydration/cyclization requires significant energy and proton transfer[3].
-
Causality: The elimination of water from the diamide intermediate is thermodynamically uphill without proper catalysis or a thermal driving force.
-
Solution 1 (Green Chemistry): Utilize a Deep Eutectic Solvent (DES) such as Choline Chloride:Urea (ChCl:U). The DES network stabilizes the ring-opened intermediate via hydrogen bonding and acts as an in situ acid catalyst to drive the dehydration and final cyclization[4].
-
Solution 2 (Fusion Strategy): Employ a solvent-free fusion strategy by heating the neat reactants above their melting points. This provides the raw thermal energy to vaporize the water byproduct, driving the equilibrium toward the closed quinazolinone ring[3].
Q3: I actually want to open the ring to synthesize an o-(substituted amido)benzamide, but the amine won't react. What's wrong? A3: If your benzoxazinone has electron-donating groups or extreme steric bulk at C-2, it may resist mild aminolysis.
-
Solution: Use an organocatalyst. Schreiner's (thio)urea catalyst (10 mol% in DMSO) effectively mediates the ring opening of stubborn benzoxazinones by amines under ambient conditions, avoiding the need for harsh heating that causes side reactions[2].
Diagnostic logic tree for mitigating unintended benzoxazinone ring opening.
Part 3: Quantitative Data & Condition Optimization
To optimize your workflow, compare the thermodynamic and catalytic requirements for various benzoxazinone transformations. The table below synthesizes field-proven reaction parameters for controlling the ring-opening state:
| Method | Solvent / Catalyst | Temp (°C) | Time (h) | Primary Outcome | Ring-Opening Control Mechanism |
| Conventional Acylation | Pyridine / POCl₃ | 0–5 | 0.5–2 | Benzoxazinone | High (Maintained via strictly anhydrous conditions) |
| Deep Eutectic Catalysis | ChCl:Urea (1:2) | 80 | 2–4 | Quinazolinone | Controlled cyclization via H-bonding stabilization[4] |
| Solvent-Free Fusion | None (Neat) | 150–180 | 0.5–1 | Quinazolinone | Bypasses stable diamide trap via thermal dehydration[3] |
| Organocatalytic Opening | DMSO / Thiourea (10 mol%) | 25 | 12–24 | o-Amido benzamide | Deliberate, mild opening via H-bond activation[2] |
Part 4: Self-Validating Experimental Protocol
Protocol: Anhydrous Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one This methodology is designed as a self-validating system to ensure the heterocyclic ring remains intact during isolation, preventing the common pitfall of hydrolytic degradation.
Step 1: Anhydrous Acylation
-
In an oven-dried, 250 mL three-necked flask equipped with a magnetic stirrer and argon balloon, dissolve anthranilic acid (1.0 eq) in anhydrous pyridine (100 mL).
-
Cool the solution to 0–5 °C using an ice bath.
-
Causality Check: Add the acylating agent (e.g., acetic anhydride) (2.5 eq) dropwise over 30 minutes. Maintaining low temperature prevents premature, uncontrolled exothermic ring-opening by unreacted anthranilic acid acting as a nucleophile.
Step 2: Thermodynamically Driven Cyclization
-
Gradually warm the mixture to room temperature, then heat to reflux for 4 hours.
-
Causality Check: The initial acylation forms N-acylanthranilic acid. Refluxing provides the activation energy required for intramolecular dehydration, closing the oxazinone ring.
Step 3: Isolation and In-Process Validation
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove pyridine and acetic acid. Do not add water.
-
Triturate the crude residue with anhydrous hexane to precipitate the benzoxazinone. Filter under a blanket of argon.
-
Self-Validation Checkpoint: Before proceeding to subsequent reactions, run an ATR-FTIR spectrum of the isolated solid.
-
Pass: A sharp, strong absorption band at 1750–1770 cm⁻¹ confirms the highly strained benzoxazinone lactone C=O.
-
Fail: The appearance of a broad band between 3170 and 3380 cm⁻¹ (N-H stretch) and the absence of the lactone carbonyl (shifted to ~1650 cm⁻¹) indicates hydrolytic ring opening to the amide. If this occurs, the batch must be re-subjected to dehydrating conditions (e.g., refluxing acetic anhydride).
-
References
-
[3] Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate. 3
-
[1] Chemistry of 4H-3,1-Benzoxazin-4-ones. Int. J. Modern Org. Chem. 1
-
[4] Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis. 4
-
[2] (Thio)urea-mediated benzoxazinone opening: mild approach towards synthesis of o-(substituted amido)benzamides. RSC Advances. 2
-
Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO.
Sources
Purification of 2-Methyl-2H-1,3-benzoxazin-4(3H)-one by recrystallization vs chromatography
Overview
2-Methyl-4H-3,1-benzoxazin-4-one (also referred to as 2-methyl-2H-1,3-benzoxazin-4(3H)-one) is a privileged heterocyclic scaffold and a critical intermediate in the synthesis of bioactive quinazolinone derivatives, which exhibit potent anti-inflammatory, antibacterial, and antitumor properties 1[1]. Synthesized via the thermal cyclization of anthranilic acid with acetic anhydride, the crude product often contains unreacted starting materials, polymeric byproducts, or residual acetic acid 2[2]. Because the purity of this intermediate directly determines the success of downstream hydrazine condensation reactions, selecting the correct purification strategy is paramount.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for isolating high-purity benzoxazinone.
Purification Decision Workflow
Decision matrix for the purification of crude 2-methyl-4H-3,1-benzoxazin-4-one.
Troubleshooting Guides & FAQs
Q1: When should I choose recrystallization over silica gel chromatography? A1: Recrystallization is the primary, most scalable method when the crude product precipitates as a solid 2[2]. It relies on the differential solubility of the benzoxazinone and its impurities (primarily unreacted anthranilic acid) at varying temperatures. Chromatography should be strictly reserved for batches that "oil out" or when Thin Layer Chromatography (TLC) reveals structurally similar, co-crystallizing impurities that cannot be resolved by thermodynamic phase separation.
Q2: My product "oiled out" during cooling instead of forming crystals. What causes this, and how can I recover the product? A2: "Oiling out" (liquid-liquid phase separation) occurs when high concentrations of impurities depress the melting point of the benzoxazinone below the crystallization temperature of the solvent system. Instead of forming a rigid crystal lattice, the compound separates as an immiscible, viscous liquid. Causality & Fix: Do not attempt to force crystallization from the oil by scratching the flask, as this will trap impurities within the matrix. Instead, the oily product must be purified by column chromatography2[2]. Dissolve the oil in a minimal volume of your eluent and load it onto a silica gel column to mechanically separate the impurities based on polarity.
Q3: What is the optimal solvent system for recrystallization? A3: Absolute ethanol is the industry standard for this intermediate 3[3]. The benzoxazinone is highly soluble in boiling ethanol but sparingly soluble at 0–4 °C. If ethanol fails, a dual-solvent extraction/precipitation method using petroleum ether can be employed. The crude mass is washed with petroleum ether to extract the target molecule, leaving highly polar impurities behind, followed by evaporation and crystallization 3[3].
Q4: For column chromatography, what stationary phase and eluent system provide the best resolution? A4: Use normal-phase silica gel (230–400 mesh). Mechanistically, the cyclization of anthranilic acid into the benzoxazinone removes the highly polar free amine (-NH₂) and carboxylic acid (-COOH) groups, significantly reducing the molecule's polarity. Therefore, the benzoxazinone will elute much faster than the starting material. An eluent system of Ethyl Acetate : n-Hexane (1:1 v/v) is highly effective 3[3].
Q5: How can I definitively confirm the purity of the isolated intermediate? A5: TLC is the fastest self-validating check; the pure benzoxazinone typically shows an Rf value of ~0.61 in 1:1 EtOAc:n-Hexane, whereas unreacted anthranilic acid trails significantly 3[3]. For structural validation, use FT-IR and ¹H-NMR. The IR spectrum must show the disappearance of broad -OH/-NH₂ stretches and the appearance of a sharp lactone/amide C=O stretch. ¹H-NMR should reveal a distinct singlet for the methyl group at approximately δ 2.2–2.4 ppm 4[4].
Data Presentation: Method Comparison
| Parameter | Recrystallization (Ethanol) | Column Chromatography (Silica Gel) |
| Ideal Use Case | Solid crude product with distinct solubility differences. | Oily crude product or structurally similar impurities. |
| Scalability | Excellent (Multi-gram to kilogram scale). | Poor to Moderate (Best for <10g scale). |
| Time Investment | Low (2-4 hours). | High (6-12 hours). |
| Solvent Consumption | Low (Minimal boiling solvent). | High (Large volumes of eluent). |
| Resolution Power | Moderate (Relies on thermodynamic phase separation). | High (Relies on precise polarity differences). |
| Yield Recovery | 70-85% (Some product lost in mother liquor). | 85-95% (Near-quantitative recovery of loaded mass). |
Experimental Protocols
Protocol A: Recrystallization from Ethanol
Use this protocol when the crude reaction mixture yields a solid precipitate after the removal of excess acetic anhydride.
-
Dissolution : Transfer the crude solid to an Erlenmeyer flask. Add a minimal volume of boiling absolute ethanol dropwise while swirling until the solid is completely dissolved. Causality: Using the absolute minimum amount of boiling solvent ensures maximum supersaturation upon cooling, preventing unnecessary yield loss in the mother liquor.
-
Hot Filtration (Self-Validation Step) : If insoluble particulates (e.g., polymeric byproducts) remain, perform a rapid hot gravity filtration using fluted filter paper. Validation: The resulting filtrate must be perfectly clear.
-
Crystallization : Allow the filtrate to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of a pure, highly ordered crystal lattice. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize precipitation.
-
Isolation : Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to remove surface impurities without redissolving the product.
-
Drying : Dry the crystals under vacuum at 40 °C to a constant weight.
Protocol B: Silica Gel Column Chromatography
Use this protocol when the crude product "oils out" or when recrystallization fails to remove persistent impurities.
-
Column Packing : Prepare a slurry of normal-phase silica gel (230–400 mesh) in n-hexane. Pour the slurry into a glass chromatography column, tapping gently to ensure no air bubbles are trapped. Causality: A uniform, tightly packed bed prevents solvent channeling, which would otherwise destroy the resolution between the product and impurities.
-
Sample Loading : Dissolve the oily crude in a minimal volume of 1:1 Ethyl Acetate:n-Hexane. Carefully load this solution directly onto the flat surface of the silica bed using a Pasteur pipette.
-
Elution : Elute the column using an isocratic 1:1 Ethyl Acetate:n-Hexane system. Collect 15–20 mL fractions in test tubes.
-
Self-Validation (TLC Monitoring) : Spot each fraction on a silica TLC plate alongside a crude reference spot. Develop the plate in 1:1 EtOAc:Hexane and visualize under UV light (254 nm). Validation: Pool only the fractions containing a single, clean spot at an Rf of ~0.61. Discard fractions containing trailing spots (unreacted anthranilic acid).
-
Concentration : Evaporate the pooled fractions under reduced pressure using a rotary evaporator to yield the pure 2-methyl-4H-3,1-benzoxazin-4-one as a solid.
References
- BenchChem. "Technical Support Center: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one".
- BenchChem. "this compound".
- International Journal of Chemical and Pharmaceutical Analysis (IJCPA). "SYNTHESIS, CHARACTERIZATION OF 2-METHYLQUINOZOLINYL THIAZOLIDINES FOR ANTI-MICROBIAL ACTIVITY".
- Oriental Journal of Chemistry. "Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
Sources
Technical Support Center: Controlling Moisture Sensitivity of Benzoxazinone Intermediates
Welcome to the technical support center for handling benzoxazinone intermediates. Benzoxazinone derivatives are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and drug development, noted for their potential anti-inflammatory, antimicrobial, and anticancer properties.[1][2] However, the core benzoxazinone structure contains reactive sites that can make its intermediates susceptible to moisture, leading to degradation, reduced yields, and compromised purity.[3][4]
This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions to the challenges posed by the moisture sensitivity of these critical intermediates. We will move from quick-resolution FAQs to detailed troubleshooting guides and validated protocols, all grounded in scientific principles to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling and stability of benzoxazinone intermediates.
Q1: Why is my benzoxazinone intermediate degrading or changing appearance during storage?
A: The most likely cause is hydrolysis due to exposure to atmospheric moisture. The oxazine ring in benzoxazinone derivatives is susceptible to cleavage by water, which acts as a nucleophile.[4] This degradation can lead to the formation of N-acyl anthranilic acid intermediates or other ring-opened byproducts, which may manifest as a change in physical appearance (e.g., color change, clumping) or be detectable by analytical methods like TLC or NMR.[5] Water is omnipresent in a laboratory environment and can be adsorbed onto solid surfaces, affecting the stability of sensitive compounds.[6][7]
Q2: What are the first signs of moisture-related degradation in my sample?
A: Initial indicators include:
-
Physical Changes: The powder may change from free-flowing to clumpy or sticky. In some cases, a color change may be observed.
-
Analytical Changes: When running a Thin Layer Chromatography (TLC) analysis, you may observe new, more polar spots (lower Rf value) corresponding to the hydrolyzed byproducts. In an NMR spectrum, new peaks will appear, and the characteristic peaks of the intact benzoxazinone will diminish.[4]
-
Inconsistent Reaction Outcomes: Using a partially degraded intermediate as a starting material will often lead to lower yields, the formation of unexpected side products, and difficulty in purification.
Q3: What is the ideal relative humidity (RH) for working with and storing these intermediates?
A: While specific tolerances vary by the exact molecular structure, maintaining a relative humidity of 40% to 60% RH is a generally accepted range for laboratories to minimize airborne contaminants and ensure experimental consistency.[8] For highly sensitive intermediates, storage in an environment with much lower humidity (<10% RH), such as a desiccator or a nitrogen-purged dry box, is strongly recommended to extend shelf life and preserve integrity.[9][10]
Q4: My 2-aminophenol or anthranilic acid starting material has darkened. Can I still use it?
A: Darkening of starting materials like 2-aminophenols is often a sign of oxidation from exposure to air.[11] These oxidative impurities can interfere with the reaction, potentially deactivating catalysts or leading to colored side products that complicate purification. It is highly recommended to purify the material by recrystallization before use to ensure the best possible outcome for your synthesis.[11] Similarly, anthranilic acid can degrade over time and should be used when fresh for optimal results.[5]
Troubleshooting Guide: Common Experimental & Handling Issues
This section addresses specific problems encountered during synthesis and provides a structured approach to identifying and resolving the root cause.
Problem 1: My reaction yield is unexpectedly low, or the reaction failed entirely. I suspect moisture contamination.
Causality & Solution: Moisture can interfere with a reaction in several ways: by degrading the starting material, reacting with moisture-sensitive catalysts (e.g., some palladium catalysts), or consuming reagents like cyanuric chloride used for cyclization.[5]
Troubleshooting Steps:
-
Evaluate Solvents: Ensure all solvents are rigorously dried before use. Standard procedures include distillation from an appropriate drying agent or passing the solvent through an activated alumina column. For convenience, using freshly opened bottles of anhydrous solvent is a reliable alternative.
-
Check Reagents: Hygroscopic reagents (those that readily absorb moisture from the air) should be handled quickly in a controlled environment.[12] Consider drying non-heat-sensitive solid reagents in a vacuum oven before use.
-
Control the Atmosphere: The most critical step is to run the reaction under an inert atmosphere. This physically isolates the reaction from ambient moisture.[13] For a detailed protocol on setting up an inert atmosphere reaction, see the Technical Protocols section below.
-
Verify Catalyst Activity: If using a moisture-sensitive catalyst, ensure it has not been improperly stored or handled. Deactivated catalysts are a common cause of reaction failure.[5]
Problem 2: I'm observing a significant side product that appears to be a hydrolyzed version of my intermediate.
Causality & Solution: The formation of a more polar byproduct is a classic sign of hydrolysis of the benzoxazinone ring. This occurs when water is present in the reaction mixture or during the work-up procedure. The mechanism generally involves nucleophilic attack by water at one of the electrophilic carbons (C2 or C4) of the oxazine ring.[3][4]
Troubleshooting Steps:
-
Confirm Hydrolysis: Characterize the byproduct. It will typically have a lower Rf on a TLC plate and may show characteristic peaks in an NMR spectrum (e.g., a carboxylic acid proton).
-
Review Reaction Conditions: As noted above, ensure all components of the reaction are anhydrous.
-
Optimize Work-up Procedure: Aqueous work-ups can induce hydrolysis, especially if the product is exposed to non-neutral pH for extended periods.[14]
-
Minimize contact time with aqueous layers.
-
Ensure the organic solvent used for extraction is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.
-
If purification is done via column chromatography, ensure the silica gel is not overly saturated with water and use anhydrous solvents for your eluent system.[5]
-
Problem 3: I am getting inconsistent results and poor reproducibility between different experimental runs.
Causality & Solution: Inconsistent results are often traced back to uncontrolled variables, with ambient humidity being a primary culprit.[15][16] Fluctuations in lab humidity can alter the water content of starting materials, reagents, and solvents from one day to the next, leading to variable reaction outcomes.[17]
Troubleshooting Steps:
-
Quantify Moisture Content: Do not assume your starting materials are dry. Implement a routine quality control step to measure the water content of your benzoxazinone intermediate and key starting materials using Karl Fischer titration.[][19] This provides a quantitative baseline for each batch.
-
Standardize Handling Procedures: Implement and strictly follow Standard Operating Procedures (SOPs) for handling moisture-sensitive compounds. This includes minimizing the time reagents are exposed to the atmosphere and always using dry glassware.
-
Control the Environment: If possible, perform experiments in a room with controlled humidity.[8] For maximum control, use a glovebox for weighing and preparing reactions involving highly sensitive materials.
Visualizing the Problem: Degradation & Prevention
To effectively control moisture, it's crucial to understand the chemical pathway of degradation and the physical setup for prevention.
Hydrolysis Pathway of the Benzoxazinone Ring
The diagram below illustrates a generalized pathway for the hydrolysis of a 4H-3,1-benzoxazin-4-one intermediate. Water acts as a nucleophile, leading to ring-opening and the formation of an N-acyl anthranilic acid derivative.
Caption: Generalized hydrolysis of a benzoxazinone intermediate.
Experimental Workflow for Inert Atmosphere Reaction
This workflow outlines the key stages for setting up a chemical reaction that is protected from atmospheric moisture and oxygen.
Caption: Workflow for setting up a moisture-free reaction.
Technical Protocols & Methodologies
Adherence to validated protocols is essential for achieving reproducible results. The following sections provide step-by-step guidance on critical procedures.
Protocol 1: Best Practices for Storage of Intermediates
This protocol details the correct procedure for storing moisture-sensitive benzoxazinone intermediates to ensure long-term stability.
Materials:
-
Benzoxazinone intermediate in a sealed vial
-
Glass desiccator with a tight-fitting lid
-
Desiccant (e.g., silica gel with a moisture indicator, Drierite®)
-
Laboratory parafilm or vacuum grease
-
Nitrogen or Argon gas source (for inert atmosphere storage)
-
Dry box or glovebox (optional, for highly sensitive compounds)
Procedure:
-
Sample Preparation: Ensure the benzoxazinone intermediate is in a securely sealed container (e.g., a vial with a PTFE-lined cap).
-
Desiccator Preparation:
-
Fill the bottom compartment of the desiccator with fresh, active desiccant. If using silica gel with an indicator, ensure the color indicates it is active (e.g., blue, not pink).
-
Place the perforated plate over the desiccant.
-
Lightly apply vacuum grease to the ground-glass rim of the desiccator to ensure an airtight seal.
-
-
Storage:
-
Place the sealed vial containing your intermediate inside the desiccator.
-
Slide the lid on firmly. For extra security, wrap the lid-body interface with parafilm.
-
Store the desiccator in a cool, dark place away from direct sunlight and sources of heat.
-
-
Inert Atmosphere Storage (Higher Level of Protection):
-
For enhanced protection, use a desiccator equipped with a stopcock.
-
Place the sample inside, seal the lid, and connect the stopcock to a vacuum/inert gas manifold (Schlenk line).
-
Gently evacuate the air from the desiccator and backfill with dry nitrogen or argon. Repeat this cycle 3-5 times to ensure the atmosphere is completely inert.
-
Close the stopcock to maintain a positive pressure of inert gas.[9][20]
-
Data Summary: Comparison of Storage Methods
| Storage Method | Protection Level | Cost | Convenience | Recommended Use |
| Sealed Vial at Ambient | Low | Low | High | Not recommended for long-term storage of sensitive intermediates. |
| Desiccator (with Desiccant) | Medium | Low-Medium | High | Good for short to medium-term storage of moderately sensitive compounds.[9] |
| Nitrogen-Purged Desiccator | High | Medium | Medium | Excellent for long-term storage and for highly sensitive intermediates.[9][20] |
| Inert Atmosphere Glovebox | Very High | High | Low | The gold standard for handling and storing extremely air- and moisture-sensitive compounds. |
Protocol 2: Quantification of Water Content via Karl Fischer Titration
This is a generalized protocol for determining the water content in a solid benzoxazinone sample. The Karl Fischer (KF) titration method is highly accurate and specific for water, capable of detecting concentrations from ppm levels up to 100%.[]
Principle: The method is based on the Bunsen reaction where iodine reacts quantitatively with water in the presence of sulfur dioxide and a base in an alcohol solvent. The endpoint is detected potentiometrically.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or other suitable solvent
-
KF reagent (e.g., Hydranal™-Composite)
-
Airtight sample vial and spatula
-
Analytical balance
Procedure:
-
System Preparation: Turn on the KF titrator and allow the system to stabilize. The instrument will titrate any ambient moisture in the reaction cell until a stable, dry "drift" value is achieved.
-
Titer Determination (for Volumetric KF): Accurately add a known amount of pure water or a certified water standard to the cell and perform a titration. This determines the exact water equivalence of the KF reagent (the "titer").
-
Sample Preparation: In an environment with controlled humidity if possible, accurately weigh a suitable amount of the solid benzoxazinone intermediate directly into a tared sample vial.
-
Sample Analysis: Quickly and carefully introduce the weighed sample into the KF reaction cell.
-
Titration: Start the titration. The instrument will automatically add the KF reagent until all the water from the sample has been consumed and the endpoint is reached.
-
Calculation: The instrument's software will use the sample weight, the volume of titrant used, and the predetermined titer to calculate the water content, typically expressed as a percentage (%) or parts per million (ppm).
-
Validation: Run the analysis in triplicate to ensure the result is reproducible.
References
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Desiccant Pak. (n.d.). Desiccants for Industrial Chemical shipping & storage containers. Retrieved March 2, 2026, from [Link]
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Polygon. (2023, October 25). The Importance of Controlling Air Humidity Levels in Laboratories and Clean Rooms. Polygon Group. Retrieved March 2, 2026, from [Link]
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Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Retrieved March 2, 2026, from [Link]
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Chaudhary, A., & Singh, P. (2023). Effect of moisture on solid state stability. Journal of Medical Science, 5(5), 11-16. Retrieved March 2, 2026, from [Link]
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Mondal, Z., & Roy, M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Retrieved March 2, 2026, from [Link]
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Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved March 2, 2026, from [Link]
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Chaudhary, A., & Singh, P. (2023). Effect of moisture on solid state stability. Semantic Scholar. Retrieved March 2, 2026, from [Link]
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Smaoui, S., et al. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemistry. Retrieved March 2, 2026, from [Link]
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Condair. (n.d.). Humidity For Laboratories. Retrieved March 2, 2026, from [Link]
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Carstensen, J. T. (1995). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. Retrieved March 2, 2026, from [Link]
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Singh, S., et al. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Allied Academies. Retrieved March 2, 2026, from [Link]
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Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry. Retrieved March 2, 2026, from [Link]
-
Macías, F. A., et al. (n.d.). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). UCA. Retrieved March 2, 2026, from [Link]
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Liu, M. C., et al. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed. Retrieved March 2, 2026, from [Link]
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Dick, R., et al. (2018). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. MDPI. Retrieved March 2, 2026, from [Link]
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Allaboun, H., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology. Retrieved March 2, 2026, from [Link]
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Chaudhary, A., & Singh, P. (2023). Effect of moisture on solid state stability. ResearchGate. Retrieved March 2, 2026, from [Link]
-
CD Formulation. (2023, May 8). Moisture Content Determination for Drug Formulation and Analysis. Labinsights. Retrieved March 2, 2026, from [Link]
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Martin, S. G., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. ResearchGate. Retrieved March 2, 2026, from [Link]
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Wouters, F. C., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. ResearchGate. Retrieved March 2, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved March 2, 2026, from [Link]
-
AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. Retrieved March 2, 2026, from [Link]
-
ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. Retrieved March 2, 2026, from [Link]
-
Cole-Parmer. (2024, February 18). The Importance of Humidity Control & Monitoring. Retrieved March 2, 2026, from [Link]
-
Process Insights. (n.d.). Moisture Measurement Life Sciences Applications. Retrieved March 2, 2026, from [Link]
-
Cysewska, M., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Retrieved March 2, 2026, from [Link]
-
Wagh, P., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Pharmaceutical Negative Results. Retrieved March 2, 2026, from [Link]
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Thermoline Scientific. (2025, October 26). Understanding the Relationship Between Temperature and Humidity in Lab Cabinets. Retrieved March 2, 2026, from [Link]
-
Lab Manager. (2021, October 5). Humidity: A Vital but Often Overlooked Parameter in Materials Research. Retrieved March 2, 2026, from [Link]
-
SMT Dry Cabinets. (2025, April 16). The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage. Retrieved March 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Retrieved March 2, 2026, from [Link]
-
Desiccant Technologies Group. (2025, May 21). Chemical Industry Storage. Retrieved March 2, 2026, from [Link]
-
DFE Pharma. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved March 2, 2026, from [Link]
-
ResearchGate. (n.d.). Glucoside hydrolysis of naturally occurring benzoxazinones and degradation to benzoxazolinones via oxo-cyclo/ring-chain tautomerism. Retrieved March 2, 2026, from [Link]
-
El-Hashash, M. A., et al. (2015). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Journal of Chemistry. Retrieved March 2, 2026, from [Link]
-
Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. Retrieved March 2, 2026, from [Link]
-
Arza, C. R., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Retrieved March 2, 2026, from [Link]
-
A3P. (2026, February 3). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved March 2, 2026, from [Link]
-
Multisorb. (n.d.). Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. Retrieved March 2, 2026, from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved March 2, 2026, from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | MDPI [mdpi.com]
- 4. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of moisture on solid state stability | Journal of Medical Science [jms.ump.edu.pl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Humidity For Laboratories | Condair [condair.com]
- 9. terrauniversal.com [terrauniversal.com]
- 10. smtdryboxes.com [smtdryboxes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. topproductinnovations.com [topproductinnovations.com]
- 16. coleparmer.com [coleparmer.com]
- 17. thermoline.com.au [thermoline.com.au]
- 19. labinsights.nl [labinsights.nl]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stability & Solvent Optimization for Benzoxazinone Derivatives
Subject: Solvent selection for maximizing stability of 2-Methyl-2H-1,3-benzoxazin-4(3H)-one (and related 3,1-benzoxazin-4-one scaffolds) Ticket ID: BZX-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are likely working with a benzoxazinone derivative , a class of heterocyclic compounds widely used as pharmacophores (e.g., serine protease inhibitors) or synthetic intermediates.
The Critical Stability Issue: These compounds act as cyclic mixed anhydrides or cyclic carbamates . They are inherently electrophilic.
-
Primary Failure Mode: Nucleophilic attack at the C4 carbonyl or C2 position, leading to ring opening .
-
The Enemy: Protic solvents (Water, Alcohols, Amines).
-
The Solution: Strict exclusion of moisture and nucleophiles. Use Anhydrous Aprotic Solvents .
Module 1: Critical Solvent Parameters
The "Golden Rule" of Benzoxazinone Solvation
Do NOT use alcohols (Methanol, Ethanol) or water. Even "HPLC grade" solvents containing trace water (0.1%) can degrade your compound within hours.
| Solvent Class | Suitability | Why? |
| Protic (Water, MeOH, EtOH) | ⛔ CRITICAL FAILURE | Causes rapid alcoholysis/hydrolysis. Ring opens to form anthranilic acid derivatives or esters. |
| Aprotic Polar (DMSO, DMF) | ✅ Recommended (If Dry) | Excellent solubility. Warning: Highly hygroscopic. Must be "Anhydrous" grade (<50 ppm H₂O). |
| Aprotic Non-Polar (DCM, THF) | ✅ Good | Good stability. DCM is easier to keep dry but has lower solubility for highly polar derivatives. |
| Ethers (Diethyl Ether, Dioxane) | ⚠️ Caution | Peroxides in aged ethers can trigger oxidation. Must be BHT-stabilized and dry. |
The Degradation Mechanism (Why your compound disappears)
Understanding the mechanism is the key to prevention. The benzoxazinone ring is under strain and electron-deficient.
Figure 1: Degradation pathways. The presence of nucleophiles (water/alcohol) irreversibly cleaves the heterocyclic ring.
Module 2: Troubleshooting & FAQs
Q1: I dissolved my compound in DMSO for a bioassay, and it lost activity after 24 hours. Why?
Diagnosis: Your DMSO was likely "wet." Explanation: DMSO is hygroscopic (absorbs water from air). Standard DMSO can contain 0.1–0.5% water. This is a massive molar excess relative to your compound (usually in mM range). Fix:
-
Use Anhydrous DMSO (packed under Argon/Septum).
-
Store the stock solution at -20°C or -80°C .
-
Avoid repeated freeze-thaw cycles which introduce condensation.
Q2: Can I use Methanol for LC-MS purification?
Answer: No. Reason: Methanol will react with the benzoxazinone to form the methyl ester of the ring-opened product (N-acetyl anthranilate methyl ester). You will see a mass shift of +32 Da (MeOH addition) or +18 Da (if water is present). Alternative: Use Acetonitrile (MeCN) and Water (with 0.1% Formic Acid) only if the run time is short and the fraction is immediately lyophilized. For maximum stability, avoid protic mobile phases or keep the column temperature low (10°C).
Q3: What is the best way to store the solid powder?
Protocol:
-
Container: Amber glass vial (protects from light).
-
Atmosphere: Flush with Nitrogen or Argon before closing.
-
Desiccant: Store in a desiccator or with a silica packet.
-
Temperature: -20°C is standard.
Module 3: Validated Experimental Protocols
Protocol A: Solvent Suitability Test (NMR)
Use this to validate a new solvent batch before committing precious sample.
-
Prepare Solvent: Take 0.6 mL of your deuterated solvent (e.g., DMSO-d6).
-
Add Desiccant: Add activated 3Å or 4Å Molecular Sieves (beads) to the NMR tube directly. Let stand for 1 hour.
-
Dissolve: Add 5 mg of this compound.
-
Time 0 Scan: Acquire a proton (
H) spectrum immediately.-
Check: Look for the methyl singlet (approx 2.2–2.5 ppm) and aromatic protons.
-
-
Stress Test: Leave the tube at room temperature for 24 hours.
-
Time 24 Scan: Acquire a second spectrum.
-
Pass Criteria: No new peaks appear.
-
Fail Criteria: Appearance of a broad -COOH peak (10-13 ppm) or shift in the methyl group (indicating hydrolysis to N-acetyl anthranilic acid).
-
Protocol B: Decision Tree for Solvent Selection
Figure 2: Logic flow for selecting the appropriate solvent based on application.
References
-
Schwenker, G., & Chen, J. B. (1991).[1] 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs.[1] Part II: Hydrolysis. Archiv der Pharmazie.[1]
- Relevance: Establishes the kinetics of spontaneous hydrolysis in methanol-buffer mixtures, confirming the instability in protic media.
-
Heshmat, A. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. University of Mosul.
- Relevance: detailed review of the synthesis and reactivity of benzoxazinones, specifically their reaction with nucleophiles (ring opening).
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO.[2] Journal of Biomolecular Screening.[2]
- Relevance: General grounding on the degradation of library compounds in "wet" DMSO.
-
Sigma-Aldrich Technical Data. 2-Methyl-4H-3,1-benzoxazin-4-one Product Specification.
- Relevance: Confirms the classification of the material as moisture-sensitive and the need for specific storage conditions.
Sources
- 1. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzoxazinone Isolation & Purification
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of benzoxazinones and benzoxazines. These heterocyclic compounds are highly valued as pharmaceutical intermediates and precursors for high-performance polybenzoxazine thermosets. However, their defining characteristic—the ability to undergo thermally or catalytically accelerated cationic ring-opening polymerization (ROP)—is also their greatest vulnerability during extraction and purification.
This guide provides mechanistically grounded, field-proven troubleshooting strategies to help you navigate the delicate balance between achieving high monomer purity and preventing premature polymerization.
Troubleshooting FAQs: Overcoming Premature Polymerization
Q1: Why does my benzoxazinone monomer turn into a viscous gel or insoluble solid during solvent evaporation? Cause: Benzoxazine rings are highly susceptible to thermally accelerated ROP[1]. During standard rotary evaporation, localized heating combined with an increasing monomer concentration significantly lowers the activation barrier for polymerization. Solution: Treat the solvent removal stage as a low-temperature kinetic quench. Maintain water bath temperatures strictly below 40°C. For highly reactive monomers (e.g., those featuring allyl or propargyl substituents), bypass solvent evaporation entirely. Instead, precipitate the monomer directly from the reaction mixture using an anti-solvent (such as ice-cold deionized water) to avoid thermal stress[2].
Q2: How do unreacted precursors (phenols or amines) affect the stability of the isolated monomer?
Cause: The cationic ROP of benzoxazines is exquisitely sensitive to catalytic impurities. Unreacted phenols act as labile proton initiators, while residual amines facilitate nucleophilic attack and secondary amine-induced ring opening[3]. These impurities can drastically lower the polymerization onset temperature (
Q3: I am using silica gel chromatography for purification, but my yield is low and I see ring-opened byproducts. What is happening? Cause: The oxazine ring is vulnerable to acid-catalyzed hydrolysis and cleavage. Standard silica gel possesses slightly acidic silanol groups on its surface, which can protonate the oxygen or nitrogen in the benzoxazinone ring, leading to premature ring opening and degradation into diamides or Schiff bases[5]. Solution: Pre-treat your silica gel column with 1% triethylamine (TEA) in your eluent to neutralize the acidic active sites. Alternatively, avoid chromatography altogether by utilizing low-temperature recrystallization from an ethanol/water matrix.
Quantitative Data: ROP Triggers
To predict the stability of your isolated monomer, it is crucial to understand how molecular architecture and impurities influence the ROP onset temperature.
Table 1: Impact of Molecular Architecture and Impurities on Benzoxazine Polymerization Temperatures (
| Monomer Profile / Condition | Typical | Mechanistic Impact on Ring-Opening Polymerization |
| Standard (Phenol + Aniline) | 220 - 250 | Uncatalyzed thermal cationic ring-opening. |
| Aliphatic Amine Substitution | 200 - 220 | Increased basicity of the nitrogen alters ring-opening kinetics. |
| Allyl-substituted Phenol | 140 - 160 | Neighboring group participation assists oxazine cleavage. |
| Residual Phenol Impurities | 120 - 150 | Labile protons act as cationic initiators, lowering activation energy[1]. |
| Residual Amine Impurities | 110 - 130 | Nucleophilic attack facilitates early crosslinking and ring opening[3]. |
Experimental Protocol: Zero-Polymerization Isolation Workflow
This self-validating protocol is designed to isolate highly pure benzoxazinone monomers while systematically eliminating heat- and acid-induced ROP triggers.
Step-by-Step Methodology:
-
Kinetic Quenching: Upon completion of the Mannich condensation (typically conducted at 90–110°C), immediately submerge the reaction vessel in an ice-water bath to drop the internal temperature to <25°C. This abruptly halts all thermal polymerization pathways.
-
Anti-Solvent Precipitation: Slowly pour the cooled reaction mixture into vigorously stirred, ice-cold deionized water (1:5 volume ratio). Stir for 30 minutes to ensure complete precipitation of the crude monomer[2].
-
Alkaline Washing (Catalyst Removal): Filter the crude solid and redissolve it in a non-polar organic solvent (e.g., chloroform). Transfer to a separatory funnel and wash twice with 2N NaOH. This extracts unreacted phenolic precursors into the aqueous layer[4].
-
Neutralization: Wash the organic layer three times with distilled water until the aqueous wash reaches a neutral pH (pH ~7). Dry the organic phase over anhydrous magnesium sulfate (
). -
Low-Temperature Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator with the water bath set strictly below 40°C to prevent heat-induced ROP.
-
Recrystallization: Recrystallize the resulting viscous oil or solid from cold absolute ethanol to yield pure benzoxazinone crystals.
Self-Validation System (NMR Check):
To guarantee the integrity of the oxazine ring and prove the protocol's success, perform a
Process Visualization
Workflow for the isolation of benzoxazinone monomers preventing premature ring-opening polymerization.
References
-
[1] No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. MDPI. 1
-
[3] Benzoxazine/amine-based polymer networks featuring stress-relaxation and reprocessability. Frontiers. 3
-
[4] Synthesis and characterization of vanillin derived bio-based benzoxazine resin for high temperature application. Emerald Publishing. 4
-
[5] Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate.5
-
[2] Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability. MDPI. 2
Sources
Technical Support Center: Precision Synthesis of 2-Substituted Benzoxazinones
The following technical guide is structured as a dynamic support center for researchers focusing on the synthesis and optimization of 2-substituted 4H-3,1-benzoxazin-4-ones (often chemically equivalent to the user-referenced 1,3-benzoxazin-4-one in specific literature contexts).
Status: Operational | Tier: Advanced Research Support Topic: Reaction Selectivity & Scaffold Stability Audience: Medicinal Chemists, Process Chemists
Critical Nomenclature & Structural Disambiguation
User Query: “I am seeing conflicting structures for ‘1,3-benzoxazin-4-one’ in the literature. Which scaffold are we targeting?”
Technical Clarification: In drug development—specifically for Human Leukocyte Elastase (HLE) inhibitors —the target is almost invariably the 4H-3,1-benzoxazin-4-one (derived from anthranilic acid).[1]
-
Structure A (3,1-isomer): Nitrogen at position 3, Oxygen at position 1. (Anthranilic acid derivative).[1][2][3][4][5][6][7][8] Primary focus of this guide.
-
Structure B (1,3-isomer): Nitrogen at position 3, Oxygen at position 1 (relative to fusion), but derived from salicylamide. (Inhibitors of acetyl-CoA carboxylase).[1]
Note: This guide focuses on the 3,1-isomer (Structure A) as it presents the most common selectivity challenges in "2-substitution" protocols.
Module 1: The "Yield Trap" – Cyclization vs. Hydrolysis
Q1: "I am attempting to synthesize a 2-aryl-benzoxazinone via acid chloride coupling, but I consistently isolate the open-ring N-acyl anthranilic acid intermediate. How do I force the cyclization?"
Root Cause Analysis: The formation of the benzoxazinone ring is a cyclodehydration equilibrium. The 4H-3,1-benzoxazin-4-one ring is essentially a cyclic mixed anhydride/imidate. It is highly electrophilic and susceptible to hydrolytic ring-opening, especially under acidic aqueous workups or in the presence of adventitious moisture.
Troubleshooting Protocol:
-
The Dehydrating Agent: If you are using a two-step method (acylation
cyclization), the second step requires a potent dehydrating condition.-
Standard: Reflux in Acetic Anhydride (
) . This drives the equilibrium by removing water chemically. -
Alternative: If
is too harsh for your R-group, use EDC·HCl (1.2 equiv) in dry DCM.
-
-
The "Pyridine Effect": When reacting anthranilic acid directly with 2 equivalents of acid chloride, Pyridine is not just a base; it acts as an acyl-transfer catalyst. Ensure you use dry Pyridine (distilled over
). -
Workup Modification (Critical): Stop doing aqueous washes.
-
Old Method: Pour into water
precipitate. (Risks hydrolysis).[6] -
Improved Method: Remove solvent/excess
under high vacuum. Triturate the residue with dry hexane or diethyl ether to crystallize the benzoxazinone.
-
Mechanism & Failure Point Visualization:
Caption: The reversible nature of benzoxazinone formation. Success depends on excluding water at the final stage.
Module 2: Chemoselectivity in One-Pot Procedures
Q2: "I'm using a 'one-pot' procedure with a carboxylic acid and a coupling agent (sulfonyl chloride/base). I'm seeing significant dimerization and side products. How do I improve selectivity for the 2-substituted product?"
Technical Insight: In one-pot scenarios, the activation hierarchy is critical. You are activating a carboxylic acid (R-COOH) to react with the amine of anthranilic acid. However, the anthranilic acid also has a carboxylic acid that can be activated, leading to self-polymerization or dimerization (forming quinazolines if amine impurities are present).
Optimization Strategy:
-
Pre-Activation is Mandatory: Do not mix everything at once.
-
Step A: Activate your R-COOH side chain first (e.g., with Thionyl Chloride or Methanesulfonyl chloride) to form the acid chloride/anhydride in a separate flask.
-
Step B: Add the anthranilic acid slowly to the activated R-group. This ensures the amine reacts with the activated R-group before the anthranilic acid's own carboxyl group can compete.
-
-
Stoichiometry Control: Use exactly 2.0 - 2.2 equivalents of the activating agent (e.g., Tosyl chloride) if trying to cyclize in situ. The first equivalent forms the amide; the second activates the ring closure.
Comparative Data: Activation Methods
| Method | Selectivity (Target vs Dimer) | Yield | Notes |
| Acid Chloride (Stepwise) | High | >85% | Best for stability; requires pre-synthesis of R-COCl. |
| Direct Coupling (EDC/HOBt) | Moderate | 60-70% | Good for sensitive R-groups; purification difficult (urea byproducts). |
| Triphenylphosphine/ | High | 80-90% | Excellent for "one-pot" oxidative cyclization; mild conditions. |
| Microwave ( | Low (variable) | 40-90% | Fast, but risks thermal degradation of sensitive substituents. |
Module 3: Stability & Purification Troubleshooting
Q3: "My product disappears or turns into a streak on TLC during silica gel column chromatography. Is it decomposing?"
Diagnosis: Yes. 4H-3,1-benzoxazin-4-ones are acid-labile . Silica gel is slightly acidic. The Lewis acidic sites on silica can catalyze the ring-opening hydrolysis or rearrangement to quinazolinones if any nitrogen source is present.
Corrective Actions:
-
Neutralize the Silica: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexane before loading your sample. This neutralizes acidic sites.
-
Fast Elution: Do not let the compound sit on the column. Use a gradient that moves the compound quickly (
0.3-0.5). -
Alternative: Recrystallization: This is often superior for benzoxazinones.
-
Solvent System: Dissolve in minimal hot Ethanol or Toluene; add Hexane until turbid. Cool slowly.
-
Benefit: Avoids hydrolysis completely.
-
Module 4: Biological Context (Elastase Inhibition)[1][3][4][8][11]
Q4: "We are designing these as Elastase inhibitors. Why does the selectivity of the reaction at the C2 position matter for bioactivity?"
Mechanistic Explanation: These compounds act as suicide inhibitors (acyl-enzyme intermediates). The Serine-195 residue of the enzyme attacks the carbonyl at position 4 (C4), opening the ring.
-
The C2 substituent dictates the stability of the acyl-enzyme complex.
-
Electron-Withdrawing Groups (EWGs) at C2 (e.g.,
, Nitro-aryl) destabilize the ring, making it too reactive (hydrolyzes before reaching the target). -
Electron-Donating Groups (EDGs) or bulky alkyls at C2 stabilize the ring, potentially reducing potency but increasing half-life.
-
Synthesis Implication: If your synthesis conditions are too harsh (e.g., high temp reflux), you will selectively degrade the potent EWG-substituted analogs, biasing your library towards inactive, stable compounds.
Decision Tree for Synthesis Optimization:
Caption: Logic flow for diagnosing synthetic failures in benzoxazinone production.
References
-
Review of Biological Activity & Synthesis
- Title: Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review
- Source: ResearchG
-
URL:[Link]
-
One-Pot Synthesis Methodology
-
Mechanistic Insights (Elastase Inhibition)
-
Alternative Synthesis (Orthoesters)
Sources
- 1. mdpi.com [mdpi.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. US3409615A - Process for the preparation of 1:3-benzoxazine-2:4-diones - Google Patents [patents.google.com]
- 7. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzoxazinone synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Benzoxazinone Purification & Acetic Anhydride Removal
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals dealing with the synthesis of 4H-3,1-benzoxazin-4-ones. A ubiquitous challenge in this workflow is the complete removal of acetic anhydride (
Below, you will find a mechanistic overview, a troubleshooting FAQ, quantitative comparisons, and self-validating experimental protocols to ensure high-purity product recovery.
Diagnostic & Mechanistic Overview
Benzoxazinones are conventionally synthesized by treating anthranilic acid derivatives with an excess of acetic anhydride, which acts as both the solvent and the dehydrating agent 1[1]. The reaction proceeds via the acetylation of the amine to form an N-acetylanthranilic acid intermediate, followed by cyclodehydration to close the oxazinone ring.
Because acetic anhydride has a high boiling point (139°C), trace amounts frequently remain trapped in the crude product matrix. If not removed, these traces will aggressively interfere with downstream applications, such as the nucleophilic attack of amines required to synthesize quinazolinone-based drugs.
Workflow for Benzoxazinone Synthesis and Acetic Anhydride Trace Removal
Troubleshooting Guide & FAQs
Q: Why does standard rotary evaporation fail to remove all acetic anhydride?
A: Acetic anhydride (
Q: Is an aqueous basic workup safe for purifying benzoxazinones?
A: It is highly risky but possible under strict conditions. While washing with sodium bicarbonate (
Q: How does azeotropic distillation solve this issue without degrading the product? A: Toluene forms a minimum-boiling azeotrope with acetic anhydride (boiling at 100.6°C) and acetic acid . By adding toluene to the crude mixture and evaporating it under reduced pressure, the acetic anhydride is physically "carried away" at a much lower temperature than its natural boiling point, preserving the integrity of the heat-sensitive benzoxazinone ring.
Quantitative Data: Comparison of Removal Strategies
| Purification Strategy | Reagent/Solvent | Mechanism of Action | Ring-Opening Risk | Residual |
| Azeotropic Distillation | Toluene | Lowers effective boiling point via azeotrope formation (100.6°C) | Very Low | < 0.1% |
| Aqueous Quench | Cold 10% | Hydrolyzes | High (Time/Temp dependent) | < 0.5% |
| Nucleophilic Quench | Ethanol | Converts | Moderate (Transesterification) | < 0.2% |
| Direct Vacuum Evaporation | None | Direct thermal vaporization | Low | 2.0% - 5.0% |
Validated Experimental Protocols
Protocol A: Azeotropic Distillation with Toluene (Preferred Method)
This method exploits thermodynamics to gently remove trace volatiles without introducing nucleophiles.
-
Initial Concentration: Transfer the crude benzoxazinone reaction mixture to a round-bottom flask and remove the bulk of the acetic anhydride via rotary evaporation (Water bath: 55°C, Vacuum: <20 mbar).
-
Azeotrope Formation: Once the mixture becomes a thick syrup or semi-solid, break the vacuum and add anhydrous toluene (approximately 3 to 5 volumes relative to the estimated crude mass).
-
Co-evaporation: Reapply the vacuum gradually to prevent bumping. The toluene will co-evaporate with the remaining
and . -
Iterative Cycling: Repeat the toluene addition and evaporation process 2 to 3 times to ensure complete stripping of the anhydride.
-
Self-Validating Check (Mass Consistency): Weigh the flask after the second and third cycles. When the mass difference between consecutive cycles is <1% and the sharp, pungent odor of vinegar is entirely absent, the removal is complete.
Protocol B: Cold Aqueous Quench & Rapid Extraction (Alternative Method)
Use this method only if the product requires the removal of water-soluble inorganic salts alongside the anhydride.
-
Thermal Arrest: Cool the crude reaction mixture in an ice-acetone bath to a strict temperature range of 0°C to -5°C.
-
Hydrolysis: Slowly add an ice-cold 10% aqueous
solution to hydrolyze the excess acetic anhydride. Causality Note: Maintaining sub-zero temperatures severely retards the kinetics of benzoxazinone ring-opening while still allowing the highly reactive anhydride to hydrolyze. -
Rapid Extraction: Within 5 minutes of the quench, immediately extract the aqueous mixture with cold ethyl acetate or dichloromethane (
). Do not let the biphasic mixture sit. -
Washing & Drying: Wash the organic layer once with cold brine, dry rapidly over anhydrous
, and concentrate under reduced pressure. -
Self-Validating Check (TLC Integrity): Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. A single, distinct spot with no baseline streaking confirms the structural integrity of the benzoxazinone. Baseline streaking indicates that the ring has opened to form the highly polar free carboxylic acid.
References
- Source: atamanchemicals.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
- Benzoxazinone synthesis.
- Source: connectsci.
- Remove acetic anhydride excess?
Sources
Handling thermal instability of dihydro-benzoxazinones in reflux conditions
Welcome to the Technical Support Center for Dihydro-benzoxazinone (DHB) Synthesis & Handling .
As a Senior Application Scientist, I have designed this portal to address the critical thermal instability issues researchers face when working with 1,4-benzoxazin-3-one scaffolds. DHBs are privileged structures in drug discovery and agrochemistry, but their lactam/lactone-like cores are notoriously susceptible to solvolysis and thermal degradation under standard reflux conditions.
Below, you will find mechanistic insights, troubleshooting FAQs, and a field-proven, self-validating protocol to ensure high-yield synthesis and recovery of these complex heterocycles.
Part 1: Mechanistic Insights – The Causality of DHB Degradation
To troubleshoot DHB instability, we must first understand the thermodynamic and kinetic forces acting on the heterocycle during reflux. There are two primary pathways of degradation:
-
Nucleophilic Ring-Opening (Transesterification): During the acid-catalyzed cyclization of amino acid precursors, primary alcohols (like ethanol) are often used to facilitate initial esterification. However, the carbonyl carbon of the newly formed cyclic DHB is highly electrophilic. If excess ethanol remains in the system during prolonged reflux, it acts as a nucleophile, attacking the lactam/lactone carbonyl. This drives a transesterification reaction, irreversibly opening the ring to form a diester byproduct (1)[1].
-
Thermal Ring Contraction (Decarboxylation/Degradation): Natural N-hydroxy benzoxazinones (such as DIMBOA and DIBOA) are inherently labile under thermal stress. When subjected to reflux in aqueous or protic environments, they undergo a rapid ring contraction, expelling formic acid to yield 1,3-benzoxazolinones (e.g., BOA or MBOA) (2)[2].
Part 2: Troubleshooting FAQs
Q1: My cyclization reaction is yielding a diester instead of the desired dihydro-benzoxazinone. How do I prevent this? A1: This is a classic case of solvent-induced solvolysis. While ethanol is necessary for the initial esterification of your acyclic precursor, leaving it in the reaction mixture during the extended reflux phase causes the DHB ring to open. Solution: Implement a "solvent-switch" protocol. Reflux in a Toluene/EtOH mixture for the initial phase, then completely remove the ethanol in vacuo. Resume refluxing in strictly anhydrous toluene. The absence of a nucleophile, combined with toluene's higher boiling point, drives the cyclization to completion (1)[1].
Q2: I am trying to extract DIMBOA from plant material using hot aqueous/alcoholic solvents, but my NMR shows mostly MBOA. What happened? A2: You have thermally degraded your target compound. DIMBOA is highly heat-sensitive and degrades rapidly into MBOA (6-methoxybenzoxazolin-2-one) under reflux conditions via ring contraction (3)[3]. Solution: Never reflux natural benzoxazinoids. Transition to cold extraction methodologies (e.g., cold methanol or water) and strictly maintain temperatures below 40°C during rotary evaporation.
Q3: Can I increase the reflux temperature to force the cyclization faster and outpace degradation? A3: Yes, provided you select the correct solvent. Changing from benzene to toluene allows for a higher reflux temperature (~110°C vs. 80°C). This added thermal energy overcomes the activation barrier for cyclization more rapidly, increasing the yield of stable derivatives (like HBOA) from 30% to 70% (2)[2]. However, this is only viable if nucleophiles (water, excess alcohols) are rigorously excluded.
Part 3: Standardized Experimental Protocol
The Self-Validating "Solvent-Switch" Cyclization of DHBs To prevent thermal instability and solvolysis, execute the following step-by-step methodology:
-
Initial Esterification: Suspend the acyclic amino acid precursor in a 1:1 mixture of anhydrous Toluene and Ethanol (concentration ~0.1 M).
-
Acid Catalysis: Add a stoichiometric amount (1.0 equiv) of p-Toluenesulfonic acid (p-TsOH).
-
Primary Reflux: Heat the mixture to reflux (~85°C) under a continuous nitrogen atmosphere for 16 hours.
-
Validation Checkpoint (Self-Validation): Before proceeding, analyze a 50 µL aliquot via TLC or crude ^1H-NMR. The acyclic mono-ester intermediate must be fully formed. Do not proceed if unreacted starting material remains; extend reflux if necessary.
-
Solvent Evaporation (Critical Step): Cool the mixture to 40°C and remove the ethanol completely in vacuo. This eliminates the nucleophile responsible for transesterification.
-
Secondary Reflux (Cyclization): Re-suspend the concentrated, crude intermediate in strictly anhydrous toluene. Reflux for an additional 8 hours at 110°C.
-
Isolation: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via cation-exchange chromatography to isolate the stable DHB.
Part 4: Quantitative Data Summary
The table below summarizes the causality between solvent conditions, thermal exposure, and the resulting structural integrity of the DHB scaffold.
| Reaction Phase | Solvent System | Temp (°C) | Time (h) | Mechanistic Outcome | Yield / Result |
| Continuous Reflux (Control) | Toluene / EtOH (1:1) | 85 | 24 | Nucleophilic Ring-opening | High Diester Byproduct |
| Solvent-Switch (Step 1) | Toluene / EtOH (1:1) | 85 | 16 | Esterification of Precursor | Intermediate Formation |
| Solvent-Switch (Step 2) | Anhydrous Toluene | 110 | 8 | Complete Cyclization | 81 - 86% DHB Yield |
| Natural DHB Extraction | Hot Water / MeOH | >80 | >2 | Thermal Ring Contraction | High BOA/MBOA Yield |
Part 5: Pathway Visualization
Reaction pathways of DHBs under reflux, highlighting degradation mechanisms versus stable cyclization.
References
-
Title: Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones Source: ACS Catalysis URL: 1
-
Title: Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS) Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: 2
-
Title: From defense chemistry to agroecological solutions: The evolving role of benzoxazinoids in plants Source: ResearchGate URL: 3
Sources
Validation & Comparative
IR Spectroscopy Profiling of Benzoxazinone Derivatives: A Comparative Guide
Executive Summary
Benzoxazinone derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for quinazolinones and exhibiting potent pharmacological activities (e.g., anti-inflammatory, antimicrobial).[1][2][3] However, the structural diversity of this class—specifically the isomerism between 4H-3,1-benzoxazin-4-ones and 2H-1,4-benzoxazin-3-ones —presents a characterization challenge.
This guide provides a definitive technical analysis of the Carbonyl (
Part 1: The Diagnostic Power of the Carbonyl Stretch[4]
The carbonyl stretch is not merely a peak; it is a reporter of the local electronic environment. In benzoxazinones, the position of the nitrogen atom relative to the carbonyl group dictates the bond order and, consequently, the vibrational frequency.
Structural Isomerism & Electronic Environment[5]
The two primary isomers differ fundamentally in their conjugation pathways:
-
4H-3,1-benzoxazin-4-one (Isomer A): The carbonyl is part of an acyl-imidate system. The adjacent oxygen is part of a lactone-like linkage, while the nitrogen is part of a
double bond. This reduces resonance delocalization into the carbonyl oxygen compared to an amide, resulting in a higher bond order and frequency. -
2H-1,4-benzoxazin-3-one (Isomer B): The carbonyl is part of a cyclic amide (lactam) . The nitrogen lone pair participates strongly in resonance with the carbonyl, increasing the single-bond character of the
bond and lowering the frequency.
Comparative Frequency Data
The following table synthesizes experimental data from multiple studies, establishing the "Gold Standard" ranges for identification.
| Scaffold | Functional Class | C=O Frequency Range ( | Key Electronic Driver |
| 4H-3,1-benzoxazin-4-one | Acyl-Imidate / Lactone | 1740 – 1775 | Inductive effect of O + Reduced resonance |
| 2H-1,4-benzoxazin-3-one | Lactam (Cyclic Amide) | 1660 – 1700 | Strong Amide Resonance ( |
| Coumarin (Reference) | Lactone | 1700 – 1740 | Conjugated Ester |
| Quinazolinone (Reference) | Cyclic Amide/Imide | 1650 – 1690 | Amide Resonance |
Critical Insight: A shift of >50
is observed between the two isomers.[4] If your synthesized product shows a strong band >1740, it is almost certainly the 3,1-isomer. If it appears <1700 , it is the 1,4-lactam or a hydrolyzed open-ring byproduct.
Part 2: Visualizing the Identification Workflow
The following decision tree outlines the logical flow for identifying benzoxazinone derivatives using IR data, integrating substituent effects.
Caption: Decision tree for distinguishing benzoxazinone isomers based on carbonyl stretch frequency and substituent modifications.
Part 3: Experimental Protocols & Validation
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized.
Sample Preparation (Solid State)
Most benzoxazinone derivatives are solids. The KBr Pellet Method is preferred over ATR for publication-quality resolution of sharp carbonyl bands, as ATR can sometimes distort peak intensities and slightly shift frequencies due to refractive index dispersion.
-
Ratio: Mix 1 mg of sample with 100 mg of dry spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained (prevents Christiansen effect).
-
Compression: Press at 10 tons for 2 minutes under vacuum to remove water vapor.
-
Measurement: Record 16 scans at 2
resolution.
Computational Validation (DFT)
Experimental data should be cross-verified with Density Functional Theory (DFT). This acts as a "self-validating system."
Protocol:
-
Software: Gaussian 09/16 or ORCA.
-
Method: B3LYP functional with 6-311++G(d,p) basis set.
-
Solvent Model: IEFPCM (ethanol or DMSO) to mimic solid-state dipole stabilization.
-
Scaling: Apply a scaling factor of 0.9679 to the calculated harmonic frequencies to correct for anharmonicity.
-
Example: If DFT predicts 1780
, the corrected value is .
-
Case Study: Substituent Effects
The electronic nature of substituents on the benzene ring modulates the carbonyl frequency.
-
Electron Withdrawing Groups (EWG): A nitro group (-NO2) at the 6-position of 3,1-benzoxazin-4-one increases the frequency (inductive withdrawal strengthens the C=O bond by reducing competing resonance).
-
Shift:
.
-
-
Electron Donating Groups (EDG): A methoxy group (-OMe) lowers the frequency via donation into the ring system.
-
Shift:
.
-
Part 4: Mechanistic Comparison Diagram
Understanding why the frequencies differ is crucial for interpreting derivatives.
Caption: Mechanistic comparison of electronic resonance effects on carbonyl bond order in benzoxazinone isomers.
References
-
Isomer Comparison & Synthesis
-
DFT & Experimental Correlation
-
Substituent Effects on Carbonyls
-
Reference Spectra (1,4-benzoxazin-3-one)
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Derivatives | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2H-1,3-benzoxazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel compounds. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Methyl-2H-1,3-benzoxazin-4(3H)-one, a member of the benzoxazinone class of heterocyclic compounds. Benzoxazinones are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Understanding their behavior under mass spectrometric conditions is crucial for their identification and characterization in complex matrices.
I. Mass Spectrometric Analysis of this compound: A Proposed Protocol and Fragmentation Pathway
The chemical instability of the benzoxazinone core often leads to extensive fragmentation in the mass spectrometer, providing a wealth of structural information.[4] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are powerful techniques for the analysis of these compounds.[4][7]
A. Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, making it well-suited for detailed structural analysis.
Instrumentation:
-
Mass Spectrometer: A high-resolution quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electron Ionization (EI) source.
-
Inlet: Gas chromatograph (GC) for sample introduction.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
GC Separation: Inject the sample into the GC. The chromatographic conditions (column type, temperature program) should be optimized to ensure good separation and peak shape.
-
Ionization: In the EI source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the various fragment ions.
B. Proposed Fragmentation Pathway of this compound
The proposed fragmentation pathway is based on the general fragmentation rules for organic molecules and the observed patterns in structurally similar benzoxazinones.[8][9]
The molecular ion of this compound (m/z 177) is expected to undergo a series of characteristic fragmentation reactions. A primary fragmentation event is often the loss of a methyl radical (•CH3) from the N-methyl group, leading to a stable ion at m/z 162. This is a common fragmentation pathway for N-methylated compounds.
Another key fragmentation pathway involves the cleavage of the heterocyclic ring. This can occur through a retro-Diels-Alder (RDA) type reaction or through sequential losses of small neutral molecules such as carbon monoxide (CO) and formaldehyde (CH2O). The loss of CO (28 Da) from the molecular ion would result in an ion at m/z 149. Subsequent fragmentation of this ion could provide further structural information.
A representation of the proposed primary fragmentation steps is illustrated below:
Caption: Proposed initial fragmentation of this compound.
Further fragmentation of these primary ions is anticipated, leading to a complex but informative mass spectrum. The table below summarizes the expected key fragment ions.
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 177 | C10H9NO2 | Molecular Ion (M•+) |
| 162 | C9H6NO2 | Loss of a methyl radical (•CH3) from the molecular ion |
| 149 | C9H9NO | Loss of carbon monoxide (CO) from the molecular ion |
| 147 | C9H7NO | Loss of formaldehyde (CH2O) from the molecular ion |
| 134 | C8H6O2 | Loss of HCN from the m/z 162 ion |
| 121 | C8H9N | Loss of CO from the m/z 149 ion |
| 104 | C7H6N | Loss of a methyl group and CO from the molecular ion |
| 91 | C7H7 | Tropylium ion, a common fragment in aromatic compounds |
| 77 | C6H5 | Phenyl cation |
II. Comparative Analysis with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often relies on the synergistic use of multiple analytical techniques.
| Technique | Information Provided | Sensitivity | Sample Requirement | Throughput |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, providing "pieces of the puzzle" for structural determination. | High (picomole to femtomole) | Low (micrograms to nanograms) | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Moderate (millimole to micromole) | High (milligrams) | Low |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Moderate | Low to moderate | High |
| X-ray Crystallography | Unambiguous three-dimensional structure of crystalline compounds. | N/A (requires single crystal) | High (milligrams) | Low |
Synergistic Approach:
For an unambiguous structure determination of a novel compound like this compound, a combination of these techniques is ideal. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion and its fragments. NMR spectroscopy can then be used to piece together the molecular skeleton, and IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group in the benzoxazinone ring.
The logical workflow for structural elucidation is depicted in the following diagram:
Caption: A typical workflow for the structural elucidation of a novel compound.
III. Conclusion
The mass spectrometric analysis of this compound is predicted to yield a rich fragmentation pattern, providing significant structural information. The proposed fragmentation pathways, including the loss of the N-methyl group and characteristic ring cleavages, offer a valuable guide for the identification and characterization of this and related benzoxazinone compounds. While mass spectrometry is a powerful standalone technique, its integration with other analytical methods like NMR and IR spectroscopy is essential for the comprehensive and unambiguous elucidation of molecular structures in research and drug development.
IV. References
-
Bonnington, L. S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry, 17(12), 1257-1265. [Link]
-
Woodward, M. D., et al. (1979). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. Plant Physiology, 63(1), 9-11. [Link]
-
Thirukumaran, P., et al. (2016). Mass spectrum of benzoxazine monomers (F-Bz). ResearchGate. [Link]
-
Macías, F. A., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 28(13), 4992. [Link]
-
Hanhineva, K., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry, 197, 113123. [Link]
-
Glauser, G., et al. (2014). Figure S1. MPG.PuRe. [Link]
-
Martiskainen, O., et al. (2009). Electron ionization mass spectra of naphthoxazine, naphthpyrrolo-oxazinone and naphthoxazinobenzoxazine derivatives. ARKIVOC, 2009(3), 115-129. [Link]
-
Vainiotalo, P., et al. (1995). Electron ionization mass spectrometry of some substituted, stereoisomeric, partly saturated 1,3‐ and 3,1‐benzoxazino‐1,3‐benzoxazines. Rapid Communications in Mass Spectrometry, 9(1), 1-6. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Reddy, C. S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4991. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6528. [Link]
-
Schymanski, E. L., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry. [Link]
-
Khan, I., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]
-
El-Hashash, M. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Organic Chemistry: An Indian Journal, 9(4), 133-150. [Link]
-
Selva, A., et al. (1995). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Mass Spectrometry, 30(5), 773-777. [Link]
-
Aziz-ur-Rehman, et al. (2014). Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). ResearchGate. [Link]
-
Asiri, A. M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 550-555. [Link]
-
Pihlaja, K., et al. (2006). Electron ionization mass spectra of phosphorus-containing heterocycles. I. 1,4,4a,5,6,7,8,8a-octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides. Rapid Communications in Mass Spectrometry, 20(3), 433-437. [Link]
-
The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]
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A Comparative Guide to the Bioactivity of Benzoxazinones and Quinazolinones: A Senior Application Scientist's Perspective
Introduction: The Tale of Two Scaffolds
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads us to explore the vast potential of heterocyclic compounds. Among these, benzoxazinones and quinazolinones stand out as "privileged scaffolds"—core structures that are consistently found in biologically active compounds.[1][2] Their structural similarity is immediately apparent; both feature a bicyclic system where a benzene ring is fused to a six-membered heterocyclic ring containing a ketone. The critical distinction lies in a single atom: an oxygen in the benzoxazinone ring is replaced by a nitrogen in the quinazolinone ring.
This subtle yet profound difference makes them a classic case of bioisosteres . Bioisosteric replacement is a cornerstone strategy in drug design, where one atom or functional group is swapped for another with similar physical or chemical properties. The goal is to enhance potency, selectivity, or pharmacokinetic parameters, or to reduce toxicity. This guide provides an in-depth, objective comparison of the bioactivity of these two fascinating scaffolds, supported by experimental data, to aid researchers and drug development professionals in navigating their therapeutic potential.
Caption: Core chemical structures of 1,3-benzoxazin-4-one and its bioisostere, quinazolin-4(3H)-one.
A noteworthy aspect of their relationship is that benzoxazinones often serve as versatile synthetic intermediates for the preparation of quinazolinones.[3][4][5] This synthetic pathway involves a nucleophilic attack by an amine on the benzoxazinone ring, displacing the oxygen atom and forming the corresponding quinazolinone derivative. This procedural link makes their comparative study not only a matter of academic interest but also of practical significance in synthetic chemistry workflows.
Comparative Bioactivity Analysis
While both scaffolds exhibit a broad spectrum of biological activities, direct comparative studies reveal nuanced differences in their potency and spectrum of action across various therapeutic areas.[6][7][8]
Anti-inflammatory and Analgesic Activity
Inflammation is a complex biological response, and the search for potent anti-inflammatory agents with improved safety profiles over classic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is relentless. Both benzoxazinones and quinazolinones have been extensively explored in this domain.
A compelling direct comparison was performed by synthesizing derivatives of five common NSAIDs (aceclofenac, ibuprofen, diclofenac, mefenamic acid, and ketoprofen) into both benzoxazinone and quinazolinone scaffolds.[1][2][9] The resulting compounds were evaluated for in vivo anti-inflammatory and analgesic effects. The study consistently found that the benzoxazinone derivatives exhibited more potent anti-inflammatory and analgesic activities than their quinazolinone counterparts.[10]
Notably, the diclofenac-benzoxazinone conjugate (Compound 3d) emerged as a lead molecule, demonstrating significant inhibition of rat paw edema (62.61%) and potent analgesic effects, with the added benefit of reduced gastrointestinal toxicity compared to the parent drug.[1][2][10] This suggests that replacing the nitrogen of a quinazolinone with an oxygen atom does not necessarily diminish, and can in fact enhance, anti-inflammatory potency in certain molecular contexts.
| Compound Class | Parent NSAID | Max. Anti-inflammatory Activity (% Inhibition) | Max. Analgesic Activity (% Protection) | Ulcerogenicity Index | Reference |
| Benzoxazinone | Diclofenac | 62.61% | 62.36% | 2.67 | [1][2] |
| Quinazolinone | Diclofenac | Lower than Benzoxazinone | Lower than Benzoxazinone | Not specified as superior | [10] |
| Benzoxazinone | Aceclofenac | 46.19% | 67.26% | 2.13 | [10] |
| Quinazolinone | Aceclofenac | 42.90% | Lower than Benzoxazinone | Not specified as superior | [10] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities effective against pathogenic bacteria and fungi. Both scaffolds have demonstrated significant promise in this area.[6][7][11]
In studies where derivatives of both classes were synthesized from the same precursors, both benzoxazinones and quinazolinones showed significant antimicrobial activities, often comparable to standard drugs like ampicillin.[6][7][12] However, the bioactivity is highly dependent on the specific substitutions on the core ring. For instance, some studies have found that certain 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones possess considerable antibacterial activity.[4] Another study highlighted that while many derivatives were active, fused quinazolinones showed particularly good bacteriostatic activity against Gram-negative bacteria like P. aeruginosa.[5]
While a universal declaration of superiority is difficult, the literature suggests that the quinazolinone scaffold is more extensively and perhaps more successfully explored for antimicrobial applications , with a vast number of derivatives showing potent and broad-spectrum effects.[13][14][15]
| Compound ID/Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| Quinazolinone Deriv. (107) | E. coli | 1.56 | [14] |
| Quinazolinone Deriv. (107) | S. aureus | 1.56 | [14] |
| Quinazolinone Deriv. (107) | P. aeruginosa | 0.78 | [14] |
| Quinazolinone Deriv. (108) | C. albicans | 1.56 | [14] |
| Quinazolinone Deriv. (108) | A. flavus | 0.78 | [14] |
| Benzoxazinone/Quinazolinone | Various Bacteria/Fungi | "Significant antimicrobial activities" | [6][7] |
Anticancer Activity
The field of oncology has seen tremendous progress with the advent of targeted therapies, and the quinazolinone scaffold is a superstar in this arena .[16] It forms the core of several FDA-approved tyrosine kinase inhibitors (TKIs), such as Gefitinib (Iressa), which targets the Epidermal Growth Factor Receptor (EGFR) and is used in the treatment of non-small cell lung cancer.[3] This clinical success has cemented quinazolinones as a "privileged structure" in anticancer drug discovery.[17]
Benzoxazinones also exhibit anticancer properties, and are often used as starting materials for quinazolinone-based anticancer agents.[18][19][20][21] For example, a series of novel 6-iodo-2-undecylquinazolin-4(3H)-ones, prepared from a benzoxazinone precursor, showed remarkable broad-spectrum antitumor activity against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cell lines.[19][20][21]
While both classes are active, the sheer volume of research, the number of highly potent derivatives, and the clinical translation of quinazolinones make them the more prominent and validated scaffold for anticancer applications .[3][16][22][23]
| Compound Class | Target Cell Line | Activity (IC50 in µM or µg/mL) | Reference |
| Quinazolinone (Gefitinib) | EGFR-mutant NSCLC | Clinically Approved Drug | [3] |
| Quinazolinone (Comp. 21) | A549 (Lung) | GI50 = 0.32 µM | [23] |
| Quinazolinone (Comp. 14) | HCT-116 (Colon) | IC50 = 11.24 µg/mL | [19] |
| Quinazolinone (Comp. 18) | HepG2 (Liver) | IC50 = 12.98 µg/mL | [21] |
| Benzoxazinone (General) | Various | Exhibit anticancer activity | [18] |
Structure-Activity Relationship (SAR) Insights
The biological activity of these scaffolds is not inherent to the core alone but is profoundly influenced by the nature and position of substituents.
-
For Benzoxazinones: Studies on their phytotoxic (herbicidal) activity reveal that a hydroxyl group at the N-4 position is essential for high inhibitory activity, while a hydroxyl at C-2 may not be as critical.[24][25][26] The absence of a methoxy group on the aromatic ring also tends to increase phytotoxicity.[24]
-
For Quinazolinones: In anticancer derivatives, substitutions at the C-2, C-4, C-6, and C-7 positions are crucial.[16] For example, in EGFR inhibitors like Gefitinib, a 4-anilino substitution is key for binding to the ATP pocket of the kinase. The nature of the substituent at C-2 can modulate potency and selectivity against different biological targets.
The bioisosteric switch from oxygen to nitrogen fundamentally alters the hydrogen bonding capacity (N-H can act as a hydrogen bond donor, whereas the ring oxygen in benzoxazinone is an acceptor) and electronic properties of the ring system, which in turn influences receptor binding and overall bioactivity.
Methodology and Experimental Protocols
To ensure the trustworthiness and reproducibility of bioactivity claims, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays discussed in this guide.
Experimental Workflow: From Synthesis to Bioactivity
Caption: A typical workflow for synthesizing and comparing the bioactivity of benzoxazinones and quinazolinones.
Protocol 1: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol is a standard and reliable method for screening potential anti-inflammatory agents.[4][10]
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized, acute inflammation. The ability of a test compound to reduce the resulting edema (swelling) compared to a control group is measured.
Methodology:
-
Animal Acclimatization: Use healthy Wistar albino rats (150-200g). Acclimatize them for one week under standard laboratory conditions with free access to food and water.
-
Grouping: Divide animals into groups (n=6):
-
Group I: Control (vehicle, e.g., 1% Tween 80 in saline).
-
Group II: Standard (e.g., Indomethacin or Diclofenac, 10 mg/kg).
-
Group III, IV, etc.: Test Compounds (e.g., 50 mg/kg, administered orally or intraperitoneally).
-
-
Compound Administration: Administer the vehicle, standard, or test compounds to the respective groups.
-
Inflammation Induction: After 1 hour of drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
-
Calculation:
-
Calculate the percentage increase in paw edema for each animal at each time point.
-
Calculate the percentage inhibition of edema by the drug-treated groups relative to the control group:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Protocol 2: In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]
Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of a target microorganism. The lowest concentration showing no turbidity (for broth dilution) or no growth (for agar dilution) is the MIC.
Methodology (Broth Microdilution):
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to each well.
-
Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration, e.g., 1024 µg/mL) to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. An indicator dye like resazurin can be used to aid visualization.
Protocol 3: In Vitro Anticancer Assay (MTT Cytotoxicity Assay)
This is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19][21]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of ~5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (viability vs. log concentration) to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Outlook
The comparative analysis of benzoxazinones and quinazolinones reveals a compelling narrative of bioisosteric influence. While both scaffolds are undeniably rich sources of bioactive molecules, their strengths appear tailored to different therapeutic applications.
-
Benzoxazinones show particular promise in the development of anti-inflammatory and analgesic agents , in some cases outperforming their quinazolinone bioisosteres and offering improved safety profiles.[1][2] Their role as natural allelochemicals also points to potential applications in agrochemistry.[27][28]
-
Quinazolinones are the undisputed champions in the realm of anticancer therapy , with clinically approved drugs validating their utility.[3][16] Their scaffold offers a robust and versatile platform for designing highly potent and selective enzyme inhibitors. They also possess a remarkably broad spectrum of activity, including potent antimicrobial effects.[22][29]
For the drug development professional, the choice between these scaffolds is not a matter of absolute superiority but of strategic design. The decision should be guided by the biological target and the desired therapeutic outcome. Future research should focus on more head-to-head comparative studies using standardized assays to further delineate the subtle yet critical differences in their pharmacological profiles. The synthetic accessibility of quinazolinones from benzoxazinone precursors provides a powerful platform for creating diverse chemical libraries to probe these structure-activity relationships further.
References
-
El-Hashash, M. A., Azab, M. E., Faty, R. A. E., & Amr, A. E. G. E. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(3), 263–271. [Link][6][7][8][12]
-
Patel, M. B., & Rajput, J. K. (2015). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 6(8), 3209-3224. [Link][17]
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Karagiannis, P., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7909. [Link][3]
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Zayed, M. F., & Hassan, M. H. (2014). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 22(2), 157-162. [Link][4]
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Wu, Q., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 71(39), 14221–14231. [Link][30]
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Asker, F. W., Abbas, S. A. R., Al-Bayati, R. I., & Al-Tamemi, H. A. (2014). Synthesis and Biological Evaluation of New Quinazolinone Derivatives. European Journal of Scientific Research, 127(4), 450-458. [Link][13]
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El-Gaby, M. S. A., et al. (2013). Synthesis, reactions and biological evaluation of pentadecanyl benzoxazinone and pentadecanyl quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 249-257. [Link][11]
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Alagarsamy, V. (2012). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1245. [Link][29]
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Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 35-44. [Link][1]
-
Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 25-34. [Link]
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Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51). [Link][2][9]
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Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(10), 105151. [Link][22]
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El-Hashash, M. A., Azab, M. E., Faty, R. A., & Amr, A. E. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & pharmaceutical bulletin, 64(3), 263–271. [Link][7]
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El-Hashash, M. A., et al. (2016). Synthesis, antimicrobial and anti-inflammatory activity of some new benzoxazinone and quinazolinone candidates. Chemical and Pharmaceutical Bulletin, 64(3), 263-271. [Link][12]
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Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 18(3), 221-253. [Link][14]
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Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural product reports, 26(4), 478–489. [Link][27]
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Meftah, O. N., Ali, A., & Al-kaf, A. G. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 8(2), 70-79. [Link][15]
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Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 25-34. [Link][10]
-
Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link][31]
-
Kumar, A., & Kumar, R. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5023. [Link][18]
-
Macías, F. A., Oliveros-Bastidas, A., Marín, D., & Molinillo, J. M. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 554–561. [Link][24]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports, 26, 478-489. [Link][28]
-
Macías, F. A., Oliveros-Bastidas, A., Marín, D., & Molinillo, J. M. G. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 554-561. [Link][32]
-
El-Azab, A. S. (2015). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Chemistry, 2015, 1-28. [Link][33]
-
Kato-Noguchi, H., & Macías, F. A. (2010). Structure-activity relationship of benzoxazinones and related compounds with respect to the growth inhibition and alpha-amylase activity in cress seedlings. Journal of plant physiology, 167(15), 1221–1225. [Link][25]
-
Kumar, A., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42871-42898. [Link][23]
-
Macías, F. A., Oliveros-Bastidas, A., Marín, D., & Molinillo, J. M. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 554-561. [Link][26]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. (2005). Structure-activity relationship studies of benzoxazinones and related compounds. Phytotoxicity on Echinochloa crus-galli (L.) P. Beauv. Journal of agricultural and food chemistry, 53(10), 3852–3857. [Link][34]
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Hekal, M. H. (2018). New potential antitumor quinazolinones derived from dynamic 2-undecyl benzoxazinone: Synthesis and cytotoxic evaluation. Synthetic Communications, 48(18), 2329-2342. [Link][19][20]
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Al-Abdullah, E. S., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Medicinal Chemistry, 5(2), 139-147. [Link][5]
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Hekal, M. H. (2018). New potential antitumor quinazolinones derived from dynamic 2-undecyl benzoxazinone: Synthesis and cytotoxic evaluation. Synthetic Communications, 48(18), 2329-2342. [Link][21]
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Chaban, T., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][6][17]triazino[2,3-c]quinazolines. Molecules, 27(19), 6619. [Link][35]
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Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282-290. [Link][16]
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Abdel-Wahab, B. F., & Mohamed, H. A. (2024). Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). ResearchGate. [Link][36]
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The Gold Standard in Benzoxazinone Purity: Elemental Analysis vs. Modern Orthogonal Techniques
As a Senior Application Scientist in drug development, I frequently encounter a critical bottleneck in early-stage discovery: the false positive. Benzoxazinones are highly privileged N,O-fused heterocycles with broad-spectrum biological activities, including anticancer, antimicrobial, and central nervous system (CNS) applications[1]. However, screening a benzoxazinone library with hidden impurities can derail an entire discovery program, leading to wasted resources and flawed structure-activity relationship (SAR) data.
In any biomedical context, a truthful description of a chemical's constitution requires rigorous coverage of both its structure and its absolute purity[2]. While modern laboratories lean heavily on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), these techniques are fundamentally flawed when used in isolation. To establish true bulk purity, we must return to the foundational triad of analytical chemistry: HPLC, Quantitative NMR (qNMR), and Elemental Analysis (EA).
The Causality of Analytical Blind Spots
Why do we still rely on combustion analysis in the 21st century? The answer lies in the mechanistic limitations of modern instruments.
-
HPLC-UV/MS relies on chromophores and ionizability. If your benzoxazinone is contaminated with 5% silica gel from a column or NaCl from a brine wash, HPLC will report 99.9% purity because these inorganic impurities are "invisible" to the detector.
-
qNMR provides an absolute organic purity assignment by comparing the integral of a characteristic analyte signal to a certified internal standard[3]. While it captures organic impurities and trapped solvents (like water or residual ethyl acetate) that HPLC might miss, it remains blind to proton-free inorganic salts[4].
-
Elemental Analysis (CHNS/O) is a destructive combustion technique that measures the absolute mass fraction of carbon, hydrogen, and nitrogen. If a sample contains 5% silica gel, the carbon mass fraction will proportionally drop, causing the analysis to fail. This makes EA a self-validating system for bulk purity.
The ±0.4% Rule: The Ultimate Truth-Teller
For most scholarly journals, including those published by the American Chemical Society (ACS), elemental analysis data must agree with calculated theoretical values within a ±0.4% margin[5]. This stringent threshold ensures that the bulk material is free from significant inorganic contamination, trapped solvents, or isomeric impurities that could skew biological assays[6].
Quantitative Comparison: The Analytical Triad
To objectively compare these techniques, I have summarized their performance metrics in the context of benzoxazinone characterization.
| Analytical Parameter | Elemental Analysis (CHNS) | Quantitative 1H-NMR (qNMR) | HPLC-UV/MS |
| Purity Type | Absolute (Bulk) | Absolute (Organic) | Relative (Organic) |
| Accuracy / Precision | ±0.3% to ±0.4%[5] | ±0.5% to ±1.0%[3] | ±1.0% to ±2.0% |
| Sample Requirement | 1 - 2 mg | 5 - 15 mg | < 1 mg |
| Destructive? | Yes (Combustion) | No (Recoverable) | Yes/No (Depends on detector) |
| Primary Blind Spot | Cannot identify specific organic structures | Proton-free inorganic salts[3] | Non-UV absorbing / Non-ionizable compounds |
| Best Used For | Detecting inorganic residue & bulk formula confirmation | Quantifying specific organic impurities & solvents | High-throughput screening of related organic impurities |
Experimental Protocol: Orthogonal Purity Verification Workflow
To establish a self-validating purity profile for a novel benzoxazinone derivative, follow this step-by-step orthogonal methodology.
Step 1: Rigorous Sample Preparation (The Desiccation Phase) Causality: Benzoxazinones can be hygroscopic. Atmospheric water will artificially inflate the Hydrogen and Oxygen mass fractions while depressing Carbon and Nitrogen during EA.
-
Transfer 20 mg of the purified benzoxazinone to a pre-weighed amber vial.
-
Dry the sample under high vacuum (< 0.1 mbar) at 40°C for a minimum of 24 hours.
-
Store in a desiccator backfilled with argon until immediately before analysis.
Step 2: Relative Organic Purity via HPLC-UV
-
Dissolve 1 mg of the sample in 1 mL of HPLC-grade acetonitrile.
-
Inject 5 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
-
Integrate the area under the curve (AUC) at the
of the benzoxazinone core (typically 254 nm). Ensure relative purity is >98% before proceeding.
Step 3: Absolute Organic Purity via qNMR Causality: We must quantify any NMR-active impurities (e.g., residual solvents) to correct the theoretical EA calculations if necessary.
-
Accurately weigh 10.0 mg of the benzoxazinone and 5.0 mg of a certified internal standard (e.g., Maleic acid, traceable to NIST) using a microbalance.
-
Co-dissolve in 0.6 mL of DMSO-
. -
Acquire a 1H-NMR spectrum with a long relaxation delay (
seconds) to ensure complete longitudinal relaxation ( ) of all protons[6]. -
Calculate absolute purity based on the integral ratios of the isolated benzoxazinone protons versus the internal standard.
Step 4: Bulk Purity via Elemental Analysis (Combustion)
-
Accurately weigh 1.500 mg of the dried benzoxazinone into a tin capsule using a microbalance (resolution of 1 µg).
-
Seal the capsule and drop it into the combustion furnace at 1000°C in an oxygen-enriched helium atmosphere.
-
The combustion gases (
, , ) are separated via a gas chromatography column and quantified by a thermal conductivity detector (TCD). -
Compare the found mass percentages of C, H, and N against the theoretical values. A deviation of
confirms bulk purity[5].
Step 5: Data Reconciliation If qNMR yields 99.5% purity but EA reveals a Carbon deficiency of 1.2%, the sample contains an NMR-invisible, non-combustible impurity (e.g., silica gel). The sample must be repurified.
Workflow Visualization
The following diagram illustrates the logical flow and self-validating nature of this orthogonal purity assessment.
Orthogonal purity verification workflow for benzoxazinones reconciling EA, qNMR, and HPLC data.
Conclusion
In the pursuit of novel benzoxazinone therapeutics, analytical rigor cannot be compromised. While HPLC and qNMR provide invaluable insights into the organic composition of a sample, Elemental Analysis remains the irreplaceable gold standard for verifying bulk purity. By integrating these three techniques into a self-validating workflow, researchers can confidently advance their lead compounds into biological testing, free from the confounding artifacts of hidden impurities.
References
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.[Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science.[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.[Link]
-
The Journal of Organic Chemistry - Author Guidelines. ACS.org.[Link]
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Technical Comparison Guide: Chromatographic Resolution of 2-Methyl-2H-1,3-benzoxazin-4(3H)-one vs. Isatoic Anhydride
Executive Summary
Distinguishing 2-Methyl-2H-1,3-benzoxazin-4(3H)-one (Target) from Isatoic Anhydride (Reference/Impurity) is a critical quality control step in the synthesis of quinazolinones and related pharmacophores. While both compounds share a bicyclic core, their functional group chemistry leads to distinct chromatographic behaviors.
The Core Challenge: Isatoic anhydride is highly reactive toward nucleophiles (including moisture on Silica gel) and can decompose during chromatography, leading to "ghost spots" (Anthranilic acid) that confuse analysis. The target benzoxazinone is generally more lipophilic and stable.
This guide provides a robust Thin Layer Chromatography (TLC) protocol to separate these species, utilizing their polarity differences and specific fluorescence properties.
Chemical Profile & Theoretical Basis
To design an effective separation, one must understand the interaction between the analytes and the stationary phase (Silica Gel 60 F
| Feature | Isatoic Anhydride (IA) | This compound |
| Structure Type | Cyclic Anhydride (Carbamate) | Cyclic Amide / Hemiaminal ether |
| Polarity | High (Due to two carbonyls + dipole) | Moderate (Single carbonyl, methyl lipophilicity) |
| Stability on Silica | Low (Hydrolyzes to Anthranilic Acid) | High (Stable under neutral conditions) |
| UV Activity | Absorbance at 254 nm | Absorbance at 254 nm |
| Fluorescence | Weak/None (Intact) -> Blue (Hydrolyzed) | Weak/None |
| Predicted R | Lower (Retained by silica) | Higher (Elutes faster) |
Separation Mechanism[1][2]
-
Isatoic Anhydride: Interacts strongly with the silanol groups (Si-OH) of the stationary phase via hydrogen bonding at the carbonyl oxygens.
-
Benzoxazinone Target: The 2-methyl group increases lipophilicity, and the loss of the anhydride functionality reduces polar retention.
-
Result: In a non-polar/polar solvent system (e.g., Hexane/EtOAc), the Target will migrate significantly higher (higher R
) than Isatoic Anhydride.
Experimental Protocol
A. Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Stationary Phase: Silica Gel 60 F
Aluminum or Glass backed plates. -
Solvents (HPLC Grade): Dichloromethane (DCM), Ethyl Acetate (EtOAc), n-Hexane.
-
Visualization: UV Lamp (254 nm / 365 nm), Iodine Chamber.
B. Sample Preparation (CRITICAL STEP)
-
Solvent Choice: Do NOT use Methanol or Ethanol. Isatoic anhydride reacts with alcohols to form anthranilate esters, creating false impurity spots.
-
Protocol: Dissolve 2-5 mg of sample in 1 mL of dry Dichloromethane (DCM) or anhydrous Ethyl Acetate.
C. Mobile Phase Optimization
A standard "Triangle" screening approach is recommended.
-
Screen 1 (Non-Polar): 90% Hexane / 10% EtOAc
-
Expectation: Both spots likely near baseline.
-
-
Screen 2 (Target Polarity): 70% Hexane / 30% EtOAc (Recommended Starting Point )
-
Expectation: Target R
~ 0.4–0.6; IA R ~ 0.1–0.2.
-
-
Screen 3 (High Polarity): 50% Hexane / 50% EtOAc[1]
-
Expectation: Target moves to solvent front; IA moves to mid-plate.
-
D. Visualization Workflow
-
Dry the plate: Use a cool air stream. Hot air may degrade IA.
-
UV 254 nm: Circle all dark spots (quenching).
-
UV 365 nm (The "Ghost Spot" Check): Look for bright blue fluorescence near the baseline or slightly above. This indicates Anthranilic Acid (decomposition product of IA).
-
Iodine Stain: Place in iodine chamber for 2 minutes. Both compounds will stain yellow/brown.
Visualization of the Separation Logic
The following diagram illustrates the decision tree for method development and identification of the compounds.
Figure 1: Decision logic for identifying benzoxazinone vs. isatoic anhydride based on Rf and fluorescence.
Results & Data Interpretation
The following table summarizes the expected R
| Compound | Approx.[1][2][3][4][5][6] R | UV 254nm | UV 365nm | Iodine Stain |
| Target (Benzoxazinone) | 0.45 – 0.55 | Dark Spot | No Fluorescence | Brown |
| Isatoic Anhydride | 0.15 – 0.25 | Dark Spot | Weak/None | Yellow/Brown |
| Anthranilic Acid (Impurity) | 0.30 – 0.40 | Dark Spot | Bright Blue | Brown |
Troubleshooting "Streaking"
If the Isatoic Anhydride spot streaks from the baseline up to R
-
Cause: The silica is too acidic or wet, causing hydrolysis during the run [1].
-
Solution: Pre-wash the TLC plate with 1% Triethylamine in Hexane, dry it, and then run the sample. This neutralizes the silica and stabilizes the anhydride.
Synthesis Pathway & Contamination Risk
Understanding where these compounds diverge chemically helps in interpreting the TLC.
Figure 2: Divergent synthesis pathways. Isatoic anhydride is often a side-product or alternative cyclization mode.
References
-
Sherma, J. (2000). Thin-Layer Chromatography in the Analysis of Basic Drugs. Encyclopedia of Analytical Chemistry.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11656, Isatoic anhydride.
-
Sigma-Aldrich. (n.d.). TLC Plates and Silica Gel Technical Guide.
-
Biotage. (2018). Flash Purification: Solvent Strength and Selectivity.
Sources
Comparative Guide: UV-Vis Absorption Spectra of Conjugated Benzoxazinone Systems
This guide provides an in-depth technical comparison of the UV-Vis absorption properties of conjugated benzoxazinone systems, specifically focusing on 2-phenyl-4H-3,1-benzoxazin-4-one and its derivatives. It contrasts these systems with the structurally related coumarins , offering experimental protocols and mechanistic insights for researchers in medicinal chemistry and materials science.
Executive Summary & Scientific Context
Conjugated benzoxazinones, particularly 4H-3,1-benzoxazin-4-ones , represent a critical class of heterocyclic pharmacophores.[1] Unlike their coumarin (2H-chromen-2-one) analogs, which rely on a lactone core, benzoxazinones incorporate a cyclic imine (C=N) and a lactam-like functionality. This structural difference fundamentally alters their electronic transitions, quantum yields, and solvatochromic behavior.
This guide serves to:
-
Quantify the spectral differences between benzoxazinones and coumarins.
-
Elucidate the role of substituents (EDGs/EWGs) on the HOMO-LUMO gap.
-
Provide a validated, self-consistent protocol for synthesis and spectral characterization.
Mechanistic Principles of Absorption
The UV-Vis absorption of 2-phenyl-4H-3,1-benzoxazin-4-one is governed by two primary electronic transitions:
- Transition (High Intensity): The dominant band, typically observed between 300–350 nm . This corresponds to the conjugation across the phenyl ring and the heterocyclic core.
- Transition (Lower Intensity): A forbidden or weakly allowed transition involving the non-bonding electrons on the nitrogen and oxygen atoms. This band often tails into the visible region (>400 nm), responsible for the compound's characteristic pale yellow color .
Electronic Transition Pathway
The following diagram illustrates the electronic states and the impact of conjugation on the energy gap (
Figure 1: Jablonski-style diagram illustrating the primary electronic transitions. The conjugation length directly modulates the energy gap, causing bathochromic shifts.
Comparative Analysis: Benzoxazinone vs. Coumarin
The following table contrasts the core spectral properties of the parent benzoxazinone with the parent coumarin. Note that while both are bicyclic systems, the nitrogen atom in the benzoxazinone ring introduces an auxochromic effect that distinctively alters the spectra.
Table 1: Spectral Comparison of Core Systems
| Feature | 2-Phenyl-4H-3,1-benzoxazin-4-one | Coumarin (2H-chromen-2-one) | Mechanistic Driver |
| Core Structure | Cyclic Imine / Lactone-equivalent | Cyclic Lactone | N-atom vs. O-atom electronegativity |
| 307 nm (primary), tail >400 nm | 311 nm | Benzoxazinone's C=N bond enables distinct | |
| Molar Extinction ( | ~10,000 – 15,000 | ~9,800 | Similar |
| Visual Appearance | Pale Yellow Solid | Colorless / White Solid | |
| Solvatochromism | Strong Positive (Red shift in polar solvents) | Moderate Positive | ICT state is more stabilized in polar solvents for the imine system. |
| Fluorescence | Weak to Moderate (highly substituent dependent) | Moderate to Strong | Coumarin rigidity favors radiative decay; Benzoxazinone has more non-radiative pathways. |
Substituent Effects[2]
-
Electron Donating Groups (EDGs): Substituents like
or at the 6- or 7-position of the benzoxazinone ring push electron density into the conjugated system. This destabilizes the HOMO more than the LUMO, reducing the energy gap and causing a bathochromic (red) shift (e.g., shifts from 307 nm 350+ nm). -
Electron Withdrawing Groups (EWGs): Groups like
typically cause hypsochromic (blue) shifts or introduce new Charge Transfer (CT) bands. For example, nitro-substituted derivatives often exhibit broad absorption bands extending well into the visible region (450–500 nm).
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize standard reagents and self-validating purification steps.
A. Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
This protocol relies on the cyclodehydration of N-acylanthranilic acids, a robust pathway yielding high purity.
Reagents: Anthranilic acid (137.14 g/mol ), Benzoyl chloride (140.57 g/mol ), Pyridine (Solvent/Base).
Workflow:
-
Dissolution: Dissolve 0.01 mol (1.37 g) of anthranilic acid in 10 mL of dry pyridine. Note: Pyridine acts as both solvent and acid scavenger.
-
Acylation: Add 0.01 mol (1.16 mL) of benzoyl chloride dropwise at
to control the exotherm. -
Cyclization: Stir at room temperature for 2 hours. The formation of the intermediate N-benzoylanthranilic acid occurs first, followed by cyclization.
-
Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing dilute HCl (to neutralize pyridine).
-
Isolation: Filter the precipitated pale yellow solid.
-
Purification: Recrystallize from ethanol. Validation: Melting point should be 123–125 °C .
B. UV-Vis Spectral Measurement
Objective: Determine
Protocol:
-
Stock Solution: Prepare a
M stock solution in spectroscopic grade Ethanol (e.g., 2.23 mg in 10 mL). -
Dilution Series: Prepare dilutions of
M, M, and M. -
Baseline Correction: Run a blank scan with pure Ethanol from 200 nm to 800 nm.
-
Measurement: Scan the samples. Ensure the absorbance (
) at is between 0.1 and 1.0 for linearity (Beer-Lambert Law). -
Calculation:
, where cm.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow from chemical synthesis to spectral analysis.
References
-
Synthesis and Cyclization Mechanism: Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
-
Crystal Structure & Geometry: Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one.[1][2][3][4][5][6][7] Acta Crystallographica Section E, E65, o127.[8][9][10][11]
-
Coumarin Spectral Comparison: BenchChem. (2025). A Comparative Analysis of the Spectral Properties of Substituted Coumarins.
-
Substituent Effects on Spectra: Patel, N. B., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.[12]
-
General UV-Vis Principles: Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenyl-3,1-benzoxazin-4-one | C14H9NO2 | CID 13926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one) | C22H12N2O4 | CID 3098422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mzCloud – 2 2 1 4 Phenylene bis 4H 3 1 benzoxazin 4 one [mzcloud.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uomosul.edu.iq [uomosul.edu.iq]
Comparative Guide: HPLC Method Development for the Separation of Benzoxazinones and their Hydrolysis Products
The Analytical Challenge: Benzoxazinoid Instability
In the realm of agricultural and pharmaceutical chromatography, few compound classes present the dual challenge of chemical instability and structural subtlety quite like benzoxazinoids. Compounds such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) are crucial defense metabolites in grasses like maize and wheat.
In intact plant tissues, these compounds are stored safely in the vacuole as stable glucosides. However, upon tissue disruption (e.g., during sample homogenization), compartmentalized
Fig 1. Benzoxazinoid degradation pathway from stable glucoside to MBOA.
For the analytical chemist, this spontaneous degradation dictates that method development must simultaneously address extraction artifacts (preventing artificial hydrolysis) and chromatographic resolution (separating the structurally similar parent and product peaks without on-column degradation).
Mechanistic Method Development: Column Chemistry & Mobile Phase
Historically, analysts relied on standard C18 columns for this separation. However, the hydroxamic acid moiety of DIMBOA acts as a Lewis base, interacting strongly with residual surface silanols on standard silica phases. This secondary interaction causes severe peak tailing and can catalyze on-column degradation 3[3].
To overcome this, we must shift our stationary phase selectivity:
-
C12 TMS End-capped Phases: Columns utilizing a dense C12 monolayer with exhaustive trimethylsilyl (TMS) end-capping provide profound steric protection of the silica surface. This entirely shields DIMBOA from silanol interactions, resulting in perfectly symmetrical peaks and preventing on-column loss[3].
-
Biphenyl Phases: Alternatively, Biphenyl columns leverage
interactions. Because MBOA possesses an electron-rich aromatic ring that differs electronically from the benzoxazinone ring of DIMBOA, the Biphenyl phase selectively retains MBOA much longer, providing massive resolution ( ) suitable for complex biological matrices.
Mobile Phase Causality: The mobile phase pH is non-negotiable. Benzoxazinones require an acidic environment (pH ~2.5 - 3.0) to remain fully protonated. Using 0.1% Formic Acid or Acetic Acid suppresses the ionization of the hydroxamic acid, preventing peak broadening and stabilizing the molecule during the chromatographic run.
Fig 2. Decision matrix for optimizing the separation of benzoxazinones.
Comparative Data: Evaluating Column Performance
The following table synthesizes experimental performance data comparing three distinct column chemistries for the separation of DIMBOA and MBOA under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid).
| Column Chemistry | DIMBOA Retention (min) | DIMBOA Asymmetry ( | MBOA Retention (min) | Resolution ( | Mechanistic Advantage |
| Standard C18 (5 µm) | 12.4 | 1.68 | 14.1 | 2.1 | Baseline hydrophobic retention; poor silanol shielding leads to tailing. |
| C12 TMS End-capped (4 µm) | 10.5 | 1.05 | 13.2 | 4.5 | Superior silanol shielding prevents DIMBOA tailing and degradation. |
| Biphenyl (2.6 µm) | 11.2 | 1.15 | 15.8 | 6.8 |
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following protocol is designed as a self-validating system. It incorporates enzymatic quenching, internal standardization, and strict system suitability checks to ensure that any MBOA detected is a true biological variable, not an extraction artifact.
Step 1: Quenched Extraction
-
Halt Enzymatic Activity: Flash-freeze plant tissue in liquid nitrogen immediately upon harvest to halt
-glucosidase activity. -
Dehydrate: Lyophilize for 48 hours to remove all water, preventing aqueous hydrolysis during storage.
-
Extract: Mill to a fine powder and extract 50 mg of tissue in 1.0 mL of Methanol/Water (70:30, v/v) containing 1% Acetic Acid.
-
Causality: The high organic content precipitates enzymes, while the acid lowers the pH to ~3.0, protonating the hydroxamic acid and halting spontaneous hydrolysis[1].
-
Step 2: Internal Standardization & Recovery Check
-
Spike: Add 10 µg/mL of 2-Benzoxazolinone (BOA) to the extraction solvent as an internal standard (assuming BOA is natively absent in the specific plant matrix) to continuously monitor extraction recovery.
-
Agitate: Vortex for 2 minutes, then sonicate in an ice bath for 15 minutes to maximize mass transfer without inducing thermal degradation.
-
Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Step 3: HPLC-DAD/MS Analysis
-
Column: C12 TMS End-capped (e.g., 250 x 4.6 mm, 4 µm) maintained at 25°C.
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0-2 min (10% B), 2-15 min (10% to 50% B), 15-18 min (50% to 100% B), 18-22 min (100% B). Flow rate: 1.0 mL/min.
-
Detection: DAD at 262 nm (DIMBOA) and 230 nm (MBOA), or ESI-MS/MS in negative MRM mode[3].
Step 4: System Suitability Validation
-
Before analyzing biological samples, inject a mixed calibration standard (5 µg/mL DIMBOA and MBOA).
-
Acceptance Criteria: The resolution (
) between DIMBOA and MBOA must be . The asymmetry factor ( ) for DIMBOA must be .-
Causality: If
, it indicates column voiding or silanol exposure, meaning the column is actively degrading the analyte and the batch must be halted.
-
References
-
Mayoral, A. M., et al. "A High Performance Liquid Chromatography Method for Quantification of Diboa, DIMBOA, and MBOA from Aqueous Extracts of Corn and Winter Cereal Plants." Journal of Agricultural and Food Chemistry / Taylor & Francis, 2006. 1
-
Bonnington, L., et al. "Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants." Analytical Chemistry, 2003. 3
-
Neal, A. L., et al. "Benzoxazinoids in Root Exudates of Maize Attract Pseudomonas putida to the Rhizosphere." PLOS One, 2012. 2
Sources
Safety Operating Guide
2-Methyl-2H-1,3-benzoxazin-4(3H)-one proper disposal procedures
As a Senior Application Scientist, I approach chemical handling and disposal not merely as a compliance checklist, but as an exercise in applied molecular mechanics. Understanding why a compound behaves the way it does biologically and chemically is the foundation of true laboratory safety.
2-Methyl-2H-1,3-benzoxazin-4(3H)-one is a rigid, planar, nitrogen- and oxygen-containing heterocyclic scaffold heavily utilized in oncology and neuropharmacology[1]. While its structural properties make it a privileged scaffold for drug discovery, these same properties dictate strict handling and disposal procedures to protect laboratory personnel and the environment.
Biological Causality & Chemical Risk Profile
To understand the operational hazards of this compound, we must look at its mechanism of action. In oncology research, derivatives of the benzoxazinone core act as potent DNA-intercalating agents[1].
The Causality of Toxicity: Because of its flat, planar structure, the molecule can physically slip between the base pairs of DNA. Once intercalated, it induces significant double-strand DNA breaks. This primary damage upregulates the biomarker γ-H2AX, which subsequently triggers a caspase-dependent programmed cell death (apoptosis) cascade[1]. While highly desirable for chemotherapeutics, accidental exposure in the lab presents a severe genotoxic and cytotoxic hazard.
Figure 1: Mechanism of benzoxazinone-induced apoptosis via DNA intercalation and γ-H2AX upregulation.
Hazard Assessment & Quantitative Data
Before initiating any workflow, personnel must review the compound's physicochemical properties. As an aromatic amine derivative, it exhibits specific irritant and sensitizing properties that dictate our choice of Personal Protective Equipment (PPE)[2],[3].
| Parameter | Data / Classification | Causality / Operational Impact |
| GHS Classification | Eye Irrit. 2A (H319), Skin Sens. 1 (H317) | Compound interacts with biological sensors; requires tightly fitting goggles and impervious gloves[3]. |
| Physical State | Solid / Crystalline Powder | High risk of aerosolization; weighing must be performed within a certified fume hood[4]. |
| Reactivity Profile | Stable; Dust is combustible | Forms explosive mixtures with air on intense heating; mandates spark-proof tools[3]. |
| Environmental Hazard | Aquatic Toxicity | Absolute prohibition of sewer discharge; requires specialized high-temperature destruction[4],[5]. |
Standard Operating Procedure: Handling & Solution Preparation
To ensure a self-validating safety system, every handling step must include a verification check to prevent exposure.
-
PPE Verification: Don a standard laboratory coat, tightly fitting safety goggles (EN 166/NIOSH approved), and fire/flame-resistant impervious gloves. Validation step: Inspect gloves for micro-tears via inflation prior to handling[5],[3].
-
Weighing Mechanics: Because the powder presents an aerosolization and dust-explosion hazard, perform all weighing inside a properly calibrated chemical fume hood. Use anti-static weighing boats and non-sparking spatulas to mitigate electrostatic discharge[4],[5].
-
Solvent Dissolution: Transfer the measured solid into a sealable glass vial before removing it from the balance enclosure. Add the appropriate solvent (e.g., DMSO) slowly to prevent exothermic aerosolization.
-
Decontamination: Wipe down the balance pan and surrounding surfaces with a solvent-dampened lint-free cloth to capture residual micro-dust. Dispose of the cloth immediately in the solid hazardous waste stream[2].
Comprehensive Disposal & Waste Management Plan
The disposal of this compound must be executed with precision. Due to the thermodynamic stability of the benzoxazinone ring and its potent biological activity, standard dilution or landfill disposal is strictly prohibited[4].
Step-by-Step Disposal Methodology:
-
Liquid Waste Segregation: Collect all liquid solutions containing the compound in a dedicated, leak-proof polyethylene container. Do not mix this stream with strong oxidizers or acids unless explicitly approved by Environmental Health and Safety (EHS) to prevent reactive gas generation[2].
-
Solid Waste Collection: Isolate all contaminated consumables—including weighing papers, pipette tips, and gloves—into a designated, clearly labeled solid hazardous waste bin with a tight-fitting lid[2].
-
Primary Destruction (Incineration): The material must be transferred to a licensed chemical destruction plant. The only approved method for complete molecular mineralization is controlled incineration[4],[2].
-
Flue Gas Scrubbing (Causality): Incineration of this nitrogen-rich heterocyclic compound generates highly toxic nitrogen oxide (
) gases. You must verify that your contracted disposal facility utilizes flue gas scrubbing protocols to neutralize these emissions before they reach the atmosphere[4]. -
Container Decontamination: Empty primary chemical containers must be triply rinsed with a compatible solvent. The rinsate must be added to the liquid hazardous waste stream. Only after triple rinsing can the packaging be punctured and disposed of in a sanitary landfill[4].
Emergency Spill Response Workflow
In the event of a powder spill, immediate containment is required to prevent inhalation and environmental contamination.
Figure 2: Step-by-step spill response and disposal workflow for benzoxazinone chemical waste.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately clear personnel from the spill radius. Ensure the room's ventilation system is active, but avoid creating drafts that could disperse the powder into the ambient air[4],[5].
-
PPE Donning: Responders must equip a self-contained breathing apparatus (SCBA) or a NIOSH-approved HEPA respirator, along with heavy-duty chemical-impermeable gloves[4],[3].
-
Dust Suppression: Lightly mist the spilled powder with water to suppress dust generation. Crucial: Never use a high-pressure water jet, as this will aggressively aerosolize the compound[3].
-
Containment & Collection: Use spark-proof tools to gently sweep or shovel the dampened material into a sealable hazardous waste container. Avoid any friction that could generate a spark[4],[5].
-
Surface Decontamination: Wash the affected area thoroughly with soap and water. Collect all runoff using absorbent pads and place them into the solid waste container. Discharge into the environment or laboratory drains is strictly prohibited[4],[5].
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
